Product packaging for 2-carbamimidoyl-1,1-dimethylguanidine(Cat. No.:CAS No. 1115-70-4)

2-carbamimidoyl-1,1-dimethylguanidine

Cat. No.: B000491
CAS No.: 1115-70-4
M. Wt: 129.16 g/mol
InChI Key: XZWYZXLIPXDOLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Biguanide (B1667054) Research

The journey of biguanides in research began with the investigation of natural products. For centuries, the plant Galega officinalis, commonly known as French lilac or goat's rue, was used in traditional medicine to alleviate symptoms now associated with diabetes. numberanalytics.comwikipedia.orglgcstandards.com In the early 20th century, scientists identified guanidine (B92328) and its derivatives as the active compounds in Galega officinalis extracts responsible for their blood glucose-lowering effects. numberanalytics.comwikipedia.orglgcstandards.com This discovery spurred the synthesis of various biguanide compounds, including synthalin A and B, which were briefly used for diabetes treatment in the 1920s but were later withdrawn due to toxicity concerns. numberanalytics.comnumberanalytics.com

The synthesis of metformin (B114582) itself was first reported in 1922 by Emil Werner and James Bell. wikipedia.orgaston.ac.uk However, its potential as a glucose-lowering agent was not immediately recognized. numberanalytics.com Other biguanide derivatives, such as phenformin (B89758) and buformin, were also developed but were later discontinued (B1498344) in many countries due to a significant risk of lactic acidosis. numberanalytics.comwikipedia.org

Evolution of Metformin Hydrochloride as a Research Compound

Although synthesized in the 1920s, metformin's antihyperglycemic properties were not fully appreciated until the 1950s. numberanalytics.comaston.ac.uk French physician Jean Sterne was a key figure in recognizing its therapeutic potential, coining the brand name "Glucophage" (meaning "glucose eater"). lgcstandards.comwikipedia.org Metformin was introduced as a treatment for diabetes in France in 1957 and in the United Kingdom in 1958. wikipedia.orgaston.ac.uk However, its adoption in the United States was slower, with FDA approval granted in 1995. numberanalytics.comnih.gov

A pivotal moment in the research history of metformin came with the publication of the United Kingdom Prospective Diabetes Study (UKPDS) in 1998. aston.ac.ukgoodrx.com This long-term study demonstrated that metformin not only improved glycemic control but also reduced cardiovascular events and mortality, setting it on a course to become a first-line therapy for type 2 diabetes. aston.ac.ukgoodrx.com This landmark study reignited research interest in metformin, leading to a deeper exploration of its mechanisms of action.

Subsequent research has revealed that metformin's effects are complex and multifaceted. At a molecular level, it is known to inhibit the mitochondrial respiratory chain complex I, leading to the activation of AMP-activated protein kinase (AMPK). wikipedia.orgnih.gov This activation plays a crucial role in many of metformin's metabolic effects, including the reduction of hepatic glucose production and improved insulin (B600854) sensitivity in peripheral tissues. wikipedia.orgnih.govlongdom.orgmdpi.com However, researchers have also identified AMPK-independent mechanisms, highlighting the intricate nature of metformin's biological activity. nih.govresearchgate.net

Scope and Significance of Metformin Hydrochloride Research Beyond Glucose Homeostasis

In recent years, the scope of metformin research has expanded dramatically beyond its role in glucose metabolism. Scientists are now investigating its potential applications in a variety of other fields, including aging, oncology, and cardiovascular disease.

Anti-Aging Research:

Emerging evidence suggests that metformin may modulate key aging-related processes. mdpi.comaginganddisease.org Studies in various model organisms have indicated its potential to extend lifespan. nih.govmdpi.com This has led to the initiation of the groundbreaking Targeting Aging with Metformin (TAME) trial, a multi-center clinical study designed to determine if metformin can delay the onset of age-related diseases in humans. mdpi.comafar.org The proposed mechanisms behind metformin's potential anti-aging effects include its ability to regulate energy metabolism, reduce inflammation, and promote autophagy. mdpi.com

Key Research Findings in Metformin and Aging
Research AreaKey FindingsSupporting Evidence
Modulation of Aging ProcessesMetformin may influence fundamental aging factors. afar.orgStudies in animals have shown that metformin can delay aging. afar.org
Lifespan ExtensionPreclinical studies suggest metformin can extend the lifespan of various organisms. nih.govA 2021 review suggests it may improve healthspan rather than overall lifespan. wikipedia.org
Cellular SenescenceMetformin may delay cellular senescence by modulating pathways like AMPK/mTOR signaling and enhancing autophagy. aginganddisease.orgMetformin has been shown to inhibit oxidative stress and cellular aging in human cells. mdpi.com
Clinical TrialsThe TAME trial is investigating if metformin can delay age-related chronic diseases. afar.orgThe trial will enroll over 3,000 individuals aged 65-79. afar.org

Oncology Research:

A growing body of preclinical and epidemiological evidence suggests that metformin may have anti-cancer properties. bioscientifica.comnih.gov Numerous studies have reported an association between metformin use and a reduced incidence and mortality of various cancers, including colorectal, pancreatic, breast, and lung cancer. bioscientifica.comnih.govnih.gov The proposed anti-cancer mechanisms of metformin are both direct and indirect. bioscientifica.com Direct effects involve the activation of AMPK and inhibition of the mTOR signaling pathway in cancer cells, leading to reduced cell proliferation. bioscientifica.comoncologyradiotherapy.com Indirectly, metformin's ability to lower insulin levels may inhibit the growth of insulin-sensitive tumors. bioscientifica.comoncologyradiotherapy.com

Key Research Findings in Metformin and Cancer
Cancer TypeResearch FindingsCitation
General Cancer RiskMetformin use is associated with a 31% reduction in overall cancer incidence or mortality. bioscientifica.com
Colorectal CancerMetformin significantly lowered the risk of colorectal neoplasms. mdpi.com
Breast CancerMetformin has been shown to inhibit cell proliferation in various breast cancer cell lines. oncologyradiotherapy.com
Prostate CancerMetformin may lower the risk of developing prostate cancer in men with diabetes and BPH. mdpi.com

Cardiovascular Disease Research:

Beyond its established benefits in diabetic patients, research is exploring metformin's direct protective effects on the cardiovascular system. nih.govkarger.com Studies suggest that metformin may improve endothelial function, reduce inflammation, and have beneficial effects on lipid profiles. mdpi.comtandfonline.compsu.edu Preclinical studies have demonstrated its cardioprotective roles in conditions like atherosclerosis and myocardial injury. karger.com The mechanisms underlying these cardiovascular benefits are thought to involve the activation of AMPK, suppression of mitochondrial reactive oxygen species, and activation of sirtuin signaling. karger.com

Key Research Findings in Metformin and Cardiovascular Disease
Cardiovascular AspectResearch FindingsCitation
Cardiovascular MortalityEarly clinical studies showed decreased cardiovascular mortality in diabetic patients treated with metformin. karger.com
AtherosclerosisMetformin has been shown to directly suppress atherosclerosis in normoglycaemic mice. oup.com
Endothelial DysfunctionMetformin use is associated with a lower likelihood of coronary artery endothelial dysfunction. tandfonline.com
Heart FailureSome studies suggest metformin use is associated with improved left ventricular ejection fraction in patients with heart failure. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11N5 B000491 2-carbamimidoyl-1,1-dimethylguanidine CAS No. 1115-70-4

Properties

Key on ui mechanism of action

Metformin is widely used to treat hyperglycemia. However, metformin treatment may induce intrahepatic cholestasis and liver injury in a few patients with type II diabetes through an unknown mechanism. Here we show that metformin decreases SIRT1 protein levels in primary hepatocytes and liver. Both metformin-treated wild-type C57 mice and hepatic SIRT1-mutant mice had increased hepatic and serum bile acid levels. However, metformin failed to change systemic bile acid levels in hepatic SIRT1-mutant mice. Molecular mechanism study indicates that SIRT1 directly interacts with and deacetylates Foxa2 to inhibit its transcriptional activity on expression of genes involved in bile acids synthesis and transport. Hepatic SIRT1 mutation elevates Foxa2 acetylation levels, which promotes Foxa2 binding to and activating genes involved in bile acids metabolism, impairing hepatic and systemic bile acid homeostasis. Our data clearly suggest that hepatic SIRT1 mediates metformin effects on systemic bile acid metabolism and modulation of SIRT1 activity in liver may be an attractive approach for treatment of bile acid-related diseases such as cholestasis.
Metformin is antihyperglycemic, not hypoglycemic. It does not cause insulin release from the pancreas and does not cause hypoglycemia, even in large doses. Metformin has no significant effects on the secretion of glucagon, cortisol, growth hormone or somatostatin. Metformin reduces glucose levels primarily by decreasing hepatic glucose production and by increasing insulin action in muscle and fat. ... May decrease plasma glucose by reducing the absorption of glucose from the intestine. /Salt not specified/
Metformin potentiates the effect of insulin by mechanisms not fully understood. Metformin does not stimulate pancreatic beta cells to increase secretion of insulin;  insulin secretion must be present for metformin to work properly. It is postulated that metformin decreases hepatic glucose production and improves insulin sensitivity by increasing peripheral glucose uptake and utilization. /Salt not specified/
People with Type 2 diabetes mellitus (T2DM) have reduced bone mineral density and an increased risk of fractures due to altered mesenchymal stem cell (MSC) differentiation in the bone marrow. This leads to a shift in the balance of differentiation away from bone formation (osteogenesis) in favour of fat cell development (adipogenesis). The commonly used anti-diabetic drug, metformin, activates the osteogenic transcription factor Runt-related transcription factor 2 (Runx2), which may suppress adipogenesis, leading to improved bone health. Here we investigate the involvement of the metabolic enzyme, AMP-activated protein kinase (AMPK), in these protective actions of metformin. The anti-adipogenic actions of metformin were observed in multipotent C3H10T1/2 MSCs, in which metformin exerted reciprocal control over the activities of Runx2 and the adipogenic transcription factor, PPARgamma, leading to suppression of adipogenesis. These effects appeared to be independent of AMPK activation but rather through the suppression of the mTOR/p70S6K signalling pathway. Basal AMPK and mTOR/p70S6K activity did appear to be required for adipogenesis, as demonstrated by the use of the AMPK inhibitor, compound C. This observation was further supported by using AMPK knockout mouse embryo fibroblasts (MEFs) where adipogenesis, as assessed by reduced lipid accumulation and expression of the adipogeneic transcription factor, C/EBPbeta, was found to display an absolute requirement for AMPK. Further activation of AMPK in wild type MEFS, with either metformin or the AMPK-specific activator, A769662, was also associated with suppression of adipogenesis. It appears, therefore, that basal AMPK activity is required for adipogenesis and that metformin can inhibit adipogenesis through AMPK-dependent or -independent mechanisms, depending on the cellular context.

CAS No.

1115-70-4

Molecular Formula

C4H11N5

Molecular Weight

129.16 g/mol

IUPAC Name

2-carbamimidoyl-1,1-dimethylguanidine

InChI

InChI=1S/C4H11N5/c1-9(2)4(7)8-3(5)6/h1-2H3,(H5,5,6,7,8)

InChI Key

XZWYZXLIPXDOLR-UHFFFAOYSA-N

Isomeric SMILES

CN(C)/C(=N/C(=N)N)/N.Cl

Canonical SMILES

CN(C)C(=NC(=N)N)N.Cl

boiling_point

224.1ºC at 760 mmHg

melting_point

223 - 226 °C

Other CAS No.

1115-70-4
15537-72-1

physical_description

Solid

Pictograms

Irritant

Related CAS

1674364-49-8

shelf_life

Stable under recommended storage conditions. /Metformin hydrochloride/

solubility

Freely soluble

Synonyms

Dimethylbiguanidine
Dimethylguanylguanidine
Glucophage
HCl, Metformin
Hydrochloride, Metformin
Metformin
Metformin HCl
Metformin Hydrochloride

vapor_pressure

7.58X10-5 mm Hg at 25 °C (est)

Origin of Product

United States

Advanced Molecular and Cellular Mechanisms of Action

Hormonal and Signaling Pathway Modulation

Insulin (B600854) Signaling Sensitivity Enhancement

Metformin (B114582) hydrochloride significantly improves insulin signaling sensitivity through a multifaceted approach, affecting various stages of the insulin signaling cascade in peripheral tissues and the liver. One of its primary mechanisms involves enhancing peripheral glucose uptake. This is partly achieved by inducing the phosphorylation of GLUT4 enhancer factor, which leads to increased recruitment and activity of the glucose transporter type 4 (GLUT4) to the plasma membrane, facilitating insulin-independent glucose uptake into skeletal muscle cells guidetopharmacology.orgciteab.comfishersci.ca.

In the liver, Metformin hydrochloride is particularly effective at suppressing hepatic glucose production, a major contributor to hyperglycemia in type 2 diabetes guidetopharmacology.orgwikipedia.orgresearchgate.net. This hepatic action is thought to significantly enhance hepatic insulin sensitivity, with some studies suggesting this effect is largely mediated by the activation of AMP-activated protein kinase (AMPK) researchgate.net. Metformin’s ability to reduce circulating insulin levels indirectly contributes to improved insulin sensitivity by lessening the activation of receptor tyrosine kinases and associated downstream pathways mims.com.

Data from studies on insulin-resistant rat models of nonalcoholic steatohepatitis and cirrhosis illustrate Metformin's profound impact on hepatic insulin signaling. Treatment with Metformin hydrochloride significantly upregulated the expression of insulin receptor β (IRβ) and increased the phosphorylations of IRβ, insulin receptor substrate 2 (IRS2), and Akt. This led to increased activities of phosphatidylinositol 3-kinase (PI3K) and glycogen (B147801) synthase (GS), while decreasing the activities of glycogen synthase kinase 3α (GSK3α) and glycogen phosphorylase a (GPa), ultimately improving hepatic glycogen storage and insulin resistance hznu.edu.cn.

Table 1: Effects of Metformin Hydrochloride on Hepatic Insulin Signaling Components in Insulin-Resistant Rat Models hznu.edu.cn

Signaling ComponentControl Group (%)Model Group (%)Metformin Treatment (Fold over Model Group)
IRβ Phosphorylation10033.222.73-fold
IRS2 Phosphorylation10035.082.30-fold
Akt Level100289 (2.89-fold)Reduced by 51.87% (from model group level)
Akt Ser473 Phosphorylation10052.212.09-fold

Modulation of Key Signaling Axes: Akt, mTOR, JNK, STAT, Nrf2, Wnt, aPKC-CBP

Metformin hydrochloride exerts its effects by modulating several critical intracellular signaling pathways, often with both direct and indirect consequences on cellular function, proliferation, and survival.

Akt (Protein Kinase B) : Metformin hydrochloride primarily suppresses the PI3K/Akt pathway, which is frequently overactivated in various diseases, including cancer citeab.comharvard.edufishersci.cacenmed.com. This suppression typically manifests as decreased phosphorylation of Akt, impacting processes such as cell proliferation and apoptosis citeab.comharvard.educiteab.com. For instance, studies have shown that Metformin treatment can reduce the expression levels of PIK3CA and phosphorylated Akt (p-Akt) in human cancer cell lines harvard.educenmed.com. However, in specific contexts like insulin-resistant hepatic tissues, Metformin has been observed to increase Akt phosphorylation as part of its mechanism to improve insulin sensitivity and hepatic glycogen storage hznu.edu.cn.

mTOR (mammalian Target of Rapamycin) : A key mechanism of Metformin is its inhibitory effect on the mTOR signaling pathway, often mediated by AMP-activated protein kinase (AMPK) mims.comciteab.commetabolomicsworkbench.orgtranscriptionfactor.org. Metformin inhibits mitochondrial respiratory chain complex I, leading to reduced ATP production and an increase in AMP:ATP ratio, which activates AMPK researchgate.netmims.com. Activated AMPK then phosphorylates tuberous sclerosis complex 2 (TSC2) and RAPTOR (a component of mTOR complex 1, mTORC1), thereby inhibiting mTORC1 activity mims.commetabolomicsworkbench.orgtranscriptionfactor.org. This inhibition represses protein synthesis, cell proliferation, and cell cycle progression citeab.commetabolomicsworkbench.org. Some research also suggests Metformin can directly inhibit mTOR, independently of AMPK and TSC2 mims.com.

JNK (c-Jun N-terminal Kinases) : Metformin hydrochloride has been shown to activate the JNK/p38 MAPK (mitogen-activated protein kinase) pathway, particularly in the context of inducing apoptosis and inhibiting cell proliferation in various cancer cell lines fishersci.ca. This activation can sometimes be mediated through the generation of reactive oxygen species (ROS).

STAT (Signal Transducers and Activators of Transcription) : Metformin has demonstrated the ability to downregulate components of the JAK/STAT signaling pathway. This pathway plays crucial roles in cytokine signaling, cell growth, and apoptosis. Specifically, Metformin has been observed to suppress the RAGE-JAK2-STAT1 signaling axis in the context of diabetes-induced osteopenia. It has also been reported to influence JAK2-STAT3 in cardioprotective effects and to inhibit STAT3 phosphorylation in certain cancer cells.

Nrf2 (Nuclear factor erythroid 2-related factor 2) : Metformin modulates the Nrf2 signaling pathway, which is a master regulator of redox homeostasis and a key defense mechanism against oxidative stress and inflammation. Metformin can upregulate Nrf2-mediated transcription, stimulating the expression of antioxidant enzymes like HO-1 (heme oxygenase-1). This action contributes to its antioxidant, anti-inflammatory, and neuroprotective effects. Furthermore, Metformin has been shown to downregulate p65 (a subunit of NF-κB) and upregulate Nrf2, thereby improving angiogenesis impairment.

Wnt (Wingless and Int) : Metformin hydrochloride impacts the Wnt/β-catenin signaling pathway, which is often deregulated in various cancers and plays a role in processes such as cell proliferation, migration, and stemness. Metformin can suppress Wnt signaling by inhibiting mitochondrial complex I, thereby reducing mitochondrial oxidative phosphorylation and ROS levels. Its effect on the Wnt pathway can involve reducing β-catenin accumulation and interfering with β-catenin transcriptional complex formation, sometimes in a cancer-specific manner. Additionally, Metformin has been found to enhance glucagon-like peptide-1 (GLP-1) production and secretion through crosstalk between insulin and Wnt signaling pathways.

aPKC-CBP (atypical Protein Kinase C-CREB-binding Protein) : Metformin hydrochloride is known to activate the atypical protein kinase C (aPKC)-CREB-binding protein (CBP) pathway. This activation promotes neurogenesis (the generation of new neurons) from neural precursors and enhances spatial memory formation, suggesting a potential therapeutic role in nervous system therapies.

Transcriptomic, Proteomic, and Epigenetic Research in Metformin Hydrochloride Action

Gene Expression Regulation

Metformin (B114582) hydrochloride significantly modulates gene expression, primarily through mechanisms involving AMP-activated protein kinase (AMPK) activation, but also via AMPK-independent pathways. These alterations impact various metabolic pathways, notably gluconeogenesis, lipid metabolism, and adipogenesis.

One of the primary therapeutic effects of metformin hydrochloride is its ability to inhibit hepatic gluconeogenesis, thereby reducing glucose production in the liver fishersci.commims.com. This inhibition is mediated, in part, through transcriptional repression of key gluconeogenic genes. Studies have consistently shown that metformin hydrochloride represses the expression of genes such as G6pc (glucose 6-phosphatase) and PEPCK (phosphoenolpyruvate carboxykinase), which are critical enzymes in the gluconeogenic pathway fishersci.commims.comnih.govfishersci.ca.

The regulation of gluconeogenic gene expression by metformin hydrochloride involves complex molecular interactions. For instance, AMPK activation by metformin hydrochloride can lead to the phosphorylation of CBP (CREB-binding protein) at Ser436, which in turn influences gene expression, independently of CRTC2 (CREB-regulated transcription coactivator 2) fishersci.com. Furthermore, various transcription factors play a role in this process, including the orphan nuclear receptor SHP (small heterodimer partner) and Krüppel-like factor 15 (KLF15) fishersci.comnih.govfishersci.ca.

Gene NameFunction/Role in GluconeogenesisMetformin's Effect on ExpressionReference
G6pc (Glucose 6-phosphatase)Catalyzes final step in hepatic glucose productionRepressed / Downregulated fishersci.commims.comnih.govfishersci.ca
PEPCK (Phosphoenolpyruvate carboxykinase)Key enzyme in gluconeogenesisRepressed / Downregulated fishersci.comnih.govfishersci.ca
HPD (4-hydroxyphenylpyruvate dioxygenase)Amino acid–degrading enzyme, implicated in gluconeogenic substrate availabilityDownregulated nih.gov
ALT1 (Alanine aminotransferase 1)Amino acid–catabolic enzymeAttenuated hepatic expression nih.gov
ProDH (Proline dehydrogenase)Amino acid–catabolic enzymeAttenuated hepatic expression nih.gov

Metformin hydrochloride exerts a significant influence on lipid metabolism and adipogenesis across various tissues, including skeletal muscle, adipose tissue, liver, and intestine probes-drugs.org. Its effects on adipogenesis are notably concentration-dependent, exhibiting a biphasic response. Lower concentrations (1.25–2.5 mM) have been observed to promote adipocyte differentiation, while higher concentrations (5–10 mM) tend to inhibit this process probes-drugs.org.

The molecular basis for these effects involves the modulation of key adipogenic and lipogenic genes. Metformin hydrochloride has been shown to decrease the expression of genes such as PPARγ (peroxisome proliferator-activated receptor gamma), C/EBPα (CCAAT/enhancer-binding protein alpha), FASN (fatty acid synthase), FATCD36 (fatty acid translocase/CD36), SCD-1 (stearoyl-CoA desaturase 1), and aP2 (adipocyte Protein 2) probes-drugs.org. Furthermore, metformin hydrochloride-induced AMPK activation can inhibit lipid droplet fusion and growth during adipogenesis by downregulating proteins such as Cidec, Perilipin1, and Rab8a probes-drugs.org. It also contributes to reduced intramyocellular levels of long-chain fatty acids, diacylglycerols, and ceramides (B1148491) probes-drugs.org. In the liver, metformin hydrochloride inhibits lipogenesis fishersci.com.

Gene/Protein NameFunction/Role in Lipid Metabolism/AdipogenesisMetformin's Effect on Expression/ActivityContext/ConcentrationReference
PPARγMaster regulator of adipogenesis; activates lipid uptake and storageDecreased / DownregulatedHigher concentrations (5-10 mM) inhibit adipogenesis; also reduced in human CV-MSCs at day 14 probes-drugs.org
C/EBPαWorks with PPARγ to regulate differentiation and lipid metabolismDecreased / DownregulatedHigher concentrations (5-10 mM) inhibit adipogenesis; also reduced in human CV-MSCs at day 14 probes-drugs.org
FASNInvolved in fatty acid synthesis and desaturationDecreased / DownregulatedHigher concentrations (5-10 mM) inhibit adipogenesis; in human preadipocytes probes-drugs.org
FATCD36Fatty acid transporter involved in lipid uptake and storageDecreased / DownregulatedHigher concentrations (5-10 mM) inhibit adipogenesis probes-drugs.org
SCD-1Rate-limiting enzyme in monounsaturated fatty acid biosynthesisSuppressed / DownregulatedVia TR4 phosphorylation by AMPK probes-drugs.org
aP2Facilitates fatty acid transport and intracellular lipid storageDecreased / DownregulatedHigher concentrations (5-10 mM) inhibit adipogenesis probes-drugs.org
Cidec, Perilipin1, Rab8aProteins involved in lipid droplet fusion and growth during adipogenesisDownregulatedVia AMPK activation probes-drugs.org
HSL (Hormone-sensitive lipase)Elevates lipolysisExpression induced, phosphorylation increasedIn differentiated adipocytes, pharmacological concentrations
ABCG1Mediates cholesterol and lipid efflux from cellsDownregulatedIn adipogenesis
ACSL1Activates long-chain fatty acids for lipid synthesis and storageDownregulatedIn adipogenesis
CHOPAnti-adipogenic geneSignificantly inhibitedAt 1.25 mM metformin in 3T3-L1 cells (early stage)
LEP (Leptin)Involved in energy regulation and satiety signalingDownregulatedIn adipogenesis
LPLCatalyzes hydrolysis of triglycerides in lipoproteinsDownregulatedIn adipogenesis
PDE3BModulates cAMP levels affecting lipolysis and adipocyte differentiationDownregulatedIn adipogenesis

Metformin hydrochloride's impact on gene expression is largely mediated through its modulation of various transcription factors. This modulation is central to its effects on glucose and lipid metabolism, as well as its broader cellular functions.

The orphan nuclear receptor SHP (small heterodimer partner) is upregulated by metformin hydrochloride in an AMPK-dependent manner. SHP functions as a transcriptional repressor, inhibiting CREB-dependent hepatic gluconeogenic gene expression by directly interacting with CREB and competing with CRTC2 binding within the CREB-CBP complex fishersci.comfishersci.ca.

Another key transcription factor influenced by metformin hydrochloride is KLF15 (Krüppel-like factor 15). Metformin hydrochloride suppresses KLF15 gene expression and promotes its ubiquitination, leading to proteasomal degradation. KLF15 plays a role in the expression of both gluconeogenic and amino acid-catabolic enzymes, suggesting its involvement in regulating gluconeogenesis by controlling substrate availability fishersci.comnih.gov.

The specificity protein (SP) transcription factors (SP1, SP3, and SP4) are also affected by metformin hydrochloride. These factors are known to modulate the expression of metformin transporters. Metformin hydrochloride has been shown to downregulate the expression of SP1, SP3, and SP4, which, in turn, can lead to the inhibition of pro-oncogenic genes and signaling pathways, including mTOR and Ras in cancer cells.

AMPK activation by metformin hydrochloride also leads to the suppression of SREBP-1 (sterol regulatory element-binding protein 1), a master regulator in lipogenesis, thereby inhibiting its function. Additionally, in studies involving metformin-induced gene regulation in macrophages, transcription factor binding sites for ATF1 (activating transcription factor 1) and the Forkhead transcription factor family have been found to be enriched, indicating their involvement in metformin's effects on gene expression. The nuclear receptor TR4 is another target; metformin hydrochloride-induced AMPK phosphorylation of TR4 inhibits its transactivation, which results in the suppression of SCD1 gene expression.

Transcription FactorMetformin's EffectAssociated Pathway/GenesReference
SHP (Small Heterodimer Partner)Upregulated (AMPK-dependent)Inhibits CREB-dependent hepatic gluconeogenic gene expression (PEPCK, G6Pase) fishersci.comfishersci.ca
KLF15 (Krüppel-like factor 15)Suppressed gene expression, promoted ubiquitination and proteasomal degradationRegulates gluconeogenic and amino-acid-catabolic enzymes (HPD, PEPCK) fishersci.comnih.gov
SP1, SP3, SP4Downregulated expressionModulates expression of metformin transporters; affects pro-oncogenic genes and signaling pathways (mTOR, Ras)
SREBP-1 (Sterol Regulatory Element-Binding Protein 1)Suppressed (via AMPK activation)Key regulator of lipogenesis
ATF1 (Activating Transcription Factor 1)Involved in metformin-induced gene regulationGenes induced by both heme and metformin in macrophages
Forkhead transcription factor familyInvolved in metformin-induced gene regulationGenes induced by metformin but not by heme in macrophages
TR4 (Nuclear Receptor TR4)Inhibited transactivation (via AMPK phosphorylation)Suppresses SCD1 gene expression

Epigenetic Modifications

Metformin hydrochloride's influence extends to the epigenetic landscape, altering DNA methylation patterns and histone modifications, which can profoundly impact gene expression and cellular function.

Metformin hydrochloride has been shown to induce genome-wide alterations in DNA methylation. A notable mechanism involves its ability to lead to hypermethylation of tumor-promoting pathway genes. This effect is partly mediated through the modulation of S-adenosylhomocysteine hydrolase (SAHH) activity. Metformin hydrochloride upregulates microRNA let-7 via AMPK activation, which then leads to the degradation of H19 long noncoding RNA. H19 typically binds to and inactivates SAHH, so its degradation indirectly modulates SAHH activity and DNA methylation. Specifically, metformin hydrochloride induces DNA methylation at the promoter of H19, leading to its downregulation. It has also been reported to increase DNA methylation in the insulin (B600854) gene promoter, resulting in reduced insulin gene transcription.

Beyond its effects on specific genes, metformin hydrochloride can influence the activity of DNA methyltransferases (DNMTs) and ten-eleven translocation (TET) hydroxylases. Metformin hydrochloride can protect the AMPK-mediated phosphorylation of the TET2 demethylating enzyme, which enhances TET2 stability and increases 5-hydroxymethylcytosine (B124674) (5hmC) levels. This action can help impede aberrant epigenetic reprogramming, particularly in high glucose environments, and maintain genomic stability. Furthermore, metformin hydrochloride may increase the S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) ratio, which can enhance the methylation capacity of DNA methyltransferases. Studies have also observed that metformin hydrochloride decreases DNA methylation of metformin transporter genes, such as SLC22A1, SLC22A3, and SLC47A1, in the human liver.

Target of DNA MethylationMetformin's Effect on MethylationMechanism/ContextReference
Genome-wide DNA methylationInduces alterations, can lead to hypermethylationModulating SAHH activity via let-7/H19 axis; increases SAM:SAH ratio
Tumor-promoting pathway genesHypermethylationVia H19/SAHH axis
H19 promoterIncreased DNA methylationLeads to downregulation of H19 expression
Insulin gene promoterIncreased DNA methylationReduces insulin gene transcription
TET2 (demethylating enzyme)Increases stability and 5hmC levelsAMPK-mediated phosphorylation of TET2
Metformin transporter genes (SLC22A1, SLC22A3, SLC47A1)Decreased DNA methylation (especially promoter region)Observed in human liver of diabetic subjects on metformin

Metformin hydrochloride significantly impacts post-translational modifications of histones, including acetylation, methylation, and ubiquitination, thereby influencing chromatin structure and gene accessibility.

Acetylation: Metformin hydrochloride affects the activity of histone acetyltransferases (HATs) and histone deacetylases (HDACs). AMPK activation by metformin hydrochloride has been shown to enhance the activity of SIRT1, a class III HDAC. This can lead to a reduction in acetylated p53 and the expression of p21. Conversely, in HepG2 cells, low concentrations of metformin hydrochloride can suppress SIRT1 deacetylase activity on p53, leading to increased p53 acetylation. Metformin hydrochloride has also been reported to inhibit diabetes-associated HDACs activity, resulting in increased histone H3 acetylation in the liver. However, in breast cancer cells, metformin hydrochloride treatment was observed to reduce H3K9 acetylation. The drug's influence on intracellular acetyl-CoA levels, a crucial cofactor for HATs, also contributes to these effects. Proteomic studies have shown that metformin-mediated AMPK activation is associated with increased acetylation through the inhibition of acetyl-CoA carboxylase and the accumulation of acetyl-CoA. Furthermore, metformin hydrochloride has been found to diminish the protein expression of PCAF (p300/CBP-associated factor), a histone acetyltransferase.

Methylation: Metformin hydrochloride alters histone methylation status, which is critical for gene regulation. Research indicates that metformin hydrochloride treatment can increase global H3K4me2 (histone H3 lysine (B10760008) 4 dimethylation) but reduce global levels of H3K27me2 (histone H3 lysine 27 dimethylation) and H3K9me2 (histone H3 lysine 9 dimethylation). These changes may be attributed to the inhibition of histone methyltransferases (HMTs), such as SUV39H1 and MMSET. Metformin hydrochloride-induced AMPK activation can phosphorylate EZH2 (enhancer of zeste homolog 2), leading to attenuated methyltransferase activity of PRC2 (polycomb repressive complex 2). The drug's effect on histone methylation may also involve α-ketoglutarate, a co-activator of histone demethylases. Additionally, metformin hydrochloride has been shown to reduce H3K4me3 (histone H3 lysine 4 trimethylation) levels at the promoter regions of positive cell cycle regulatory genes, and to increase the trimethylation of H3K79.

Ubiquitination: Metformin hydrochloride has been observed to reduce the global levels of histone H2B lysine 120 (H2BK120) monoubiquitination and the transcription of its target genes, including p21 and cyclin D1, which are important cell cycle regulators. It is hypothesized that this reduction might be linked to metformin hydrochloride's inhibition of glycolysis, as glycolysis is a prerequisite for H2B ubiquitination. AMPK activation by metformin hydrochloride is also implicated in this inhibitory effect on histone ubiquitination. Beyond histones, metformin hydrochloride promotes the ubiquitination of KLF15, leading to its proteasomal degradation fishersci.com.

Modification TypeHistone/Lysine TargetMetformin's EffectAssociated Enzyme/MechanismReference
AcetylationHistone H3 (global)IncreasedInhibition of diabetes-associated HDACs activity
Histone H3K9ReducedIn breast cancer cells
p53Reduced (via SIRT1 enhancement); Increased (via SIRT1 suppression)AMPK-activated SIRT1 activity; low metformin concentration on SIRT1 deacetylase activity
General acetylationIncreasedInhibition of acetyl-CoA carboxylase, accumulation of acetyl-CoA (AMPK-mediated)
MethylationGlobal H3K4me2IncreasedUnknown how specificity is determined; possibly via α-ketoglutarate
Global H3K27me2, H3K9me2ReducedPossible inhibition of HMTs (SUV39H1, MMSET); via α-ketoglutarate
EZH2 (histone methyltransferase)Attenuated methyltransferase activityAMPK-mediated phosphorylation
H3K4me3 at promoters of cell cycle regulatory genesReducedSuppressed MLL1, MLL2, WDR82 (H3K4 methyltransferases)
H3K79 (trimethylation)IncreasedVia AMPK activation
UbiquitinationHistone H2BK120 monoubiquitinationReducedPossibly by inhibiting glycolysis (AMPK-activated)
KLF15Promoted ubiquitination and degradationFor proteasomal degradation fishersci.com

Cellular Processes and Homeostasis Regulated by Metformin Hydrochloride

Glucose Metabolism Regulation at the Cellular Level

Metformin (B114582) hydrochloride's principal therapeutic action is the reduction of hyperglycemia, which it achieves through a multi-faceted approach targeting the liver, peripheral tissues, and the intestine. drugbank.comfda.govdroracle.ai

Hepatic Glucose Production Modalities

The liver is a primary site of action for metformin, where it significantly curtails hepatic glucose production (HGP), a major contributor to fasting hyperglycemia in type 2 diabetes. portlandpress.combioscientifica.comnih.gov This is accomplished through several interconnected mechanisms:

AMP-activated Protein Kinase (AMPK) Activation: A key molecular mechanism involves the activation of AMPK, a cellular energy sensor. portlandpress.combioscientifica.compatsnap.com Metformin is thought to transiently inhibit mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio. portlandpress.comnih.gov This shift in cellular energy status activates AMPK. portlandpress.comnih.gov Activated AMPK then phosphorylates and inactivates key enzymes involved in gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. bioscientifica.comebmconsult.com

Transcriptional Regulation: Metformin can suppress the expression of genes encoding gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). nih.govebmconsult.com This is partly mediated by AMPK activation, which can inhibit the activity of transcriptional co-activators like CREB-regulated transcription coactivator 2 (CRTC2). bioscientifica.com

AMPK-Independent Mechanisms: Evidence also points to AMPK-independent actions. Metformin has been shown to directly inhibit the enzyme fructose-1,6-bisphosphatase, a key regulatory point in gluconeogenesis. nih.govnih.gov Additionally, it may attenuate the ability of glucagon (B607659) to increase cyclic AMP (cAMP) levels, thereby reducing the signaling cascade that promotes glucose production. nih.govnih.gov

Table 1: Mechanisms of Metformin on Hepatic Glucose Production

Mechanism Key Molecular Target/Process Primary Outcome
AMPK Activation Mitochondrial Respiratory Chain Complex I Decreased ATP, Increased AMP:ATP ratio, AMPK activation
Transcriptional Regulation PEPCK, G6Pase, CRTC2 Reduced synthesis of gluconeogenic enzymes
AMPK-Independent Inhibition Fructose-1,6-bisphosphatase Direct inhibition of a key gluconeogenic enzyme
Glucagon Signaling Attenuation Cyclic AMP (cAMP) production Reduced glucagon-stimulated glucose production

Peripheral Glucose Uptake Enhancement

Metformin improves insulin (B600854) sensitivity in peripheral tissues, particularly skeletal muscle and adipose tissue, leading to increased glucose uptake and utilization. drugbank.compharmgkb.orgnih.gov This effect helps to lower postprandial blood glucose levels.

GLUT4 Translocation: A critical aspect of this process is the enhanced translocation of glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane. patsnap.comnih.gov This is facilitated by the activation of AMPK. nih.govnih.gov Activated AMPK can phosphorylate various downstream targets, including TBC1 domain family member 1 (TBC1D1), which plays a role in regulating GLUT4 translocation. nih.gov

Insulin Signaling Pathway: Metformin has been shown to positively influence the insulin signaling pathway. It can increase the expression and tyrosine kinase activity of the insulin receptor. portlandpress.comnih.gov Some studies suggest metformin can potentiate insulin-induced GLUT4 translocation through the inhibition of SHIP2 (Src homology 2 containing inositol (B14025) 5-phosphatase 2), an enzyme that negatively regulates insulin signaling. mdpi.com

Intestinal Glucose Metabolism and Absorption

The gastrointestinal tract has emerged as a significant site of metformin action. drugbank.comnih.govresearchgate.net High concentrations of metformin accumulate in the enterocytes of the small intestine. nih.govresearchgate.net

Reduced Glucose Absorption: Metformin has been demonstrated to reduce the intestinal absorption of glucose. pharmgkb.orgresearchgate.net This may be due to increased anaerobic glucose metabolism within the enterocytes, leading to increased lactate (B86563) production and reduced net glucose uptake. drugbank.comnih.gov

Gut Microbiota Modulation: Metformin alters the composition of the gut microbiota. researchgate.netnih.govsemanticscholar.org It has been associated with an increase in the abundance of certain beneficial bacteria, such as Akkermansia muciniphila and short-chain fatty acid (SCFA)-producing bacteria. semanticscholar.orgmdpi.com These changes in the gut microbiome can contribute to improved glucose homeostasis. mdpi.com

GLP-1 Secretion: Metformin can increase the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. patsnap.comresearchgate.netfrontiersin.org GLP-1 is an incretin (B1656795) hormone that enhances insulin secretion, inhibits glucagon release, and slows gastric emptying, all of which contribute to lower blood glucose levels. patsnap.comfrontiersin.org

Lipid Metabolism Regulation at the Cellular Level

Adipogenesis and Adipocyte Differentiation Modulation

Adipogenesis is the process by which preadipocytes differentiate into mature adipocytes (fat cells). Metformin's effect on this process appears to be complex and context-dependent.

Inhibition of Adipogenesis: Several studies have shown that metformin can inhibit adipogenesis. mdpi.comnih.govaging-us.com This effect can be mediated through both AMPK-dependent and AMPK-independent pathways. mdpi.comnih.gov In some cellular contexts, metformin suppresses the mTOR/p70S6K signaling pathway, which is involved in adipocyte differentiation. nih.gov It can also suppress key adipogenic transcription factors like PPARγ (peroxisome proliferator-activated receptor gamma) and C/EBPα (CCAAT/enhancer-binding protein alpha). mdpi.comnih.gov

Dose-Dependent Effects: Research in 3T3-L1 preadipocytes has indicated a dual, dose-dependent effect. Lower concentrations of metformin were found to promote adipocyte differentiation, while higher concentrations inhibited it. mdpi.comnih.gov This highlights the complexity of metformin's action on fat cell development.

Table 2: Dose-Dependent Effects of Metformin on Adipogenesis in 3T3-L1 Cells

Metformin Concentration Effect on Adipogenesis Associated Gene Expression Changes
Lower (e.g., 1.25-2.5 mM) Induction Increased PPARγ, C/EBPα, FASN
Higher (e.g., 5-10 mM) Inhibition Decreased PPARγ, C/EBPα, FASN

Source: mdpi.comnih.gov

Fatty Acid Oxidation and Synthesis Regulation

Metformin plays a crucial role in regulating the balance between fatty acid synthesis (lipogenesis) and fatty acid oxidation (breakdown).

Inhibition of Lipogenesis: A primary mechanism for this is the AMPK-mediated phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. nih.govnih.govnih.gov By inhibiting ACC, metformin reduces the production of malonyl-CoA, a key building block for new fatty acids. nih.govresearchgate.net Metformin also suppresses the expression of the key lipogenic transcription factor, sterol regulatory element-binding protein-1c (SREBP-1c). pharmgkb.orgnih.gov

Stimulation of Fatty Acid Oxidation: The decrease in malonyl-CoA levels relieves its inhibitory effect on carnitine palmitoyltransferase 1 (CPT1), an enzyme that facilitates the transport of fatty acids into the mitochondria for oxidation. researchgate.net This leads to an increase in fatty acid oxidation. nih.gov This dual action of inhibiting synthesis and promoting oxidation helps to reduce hepatic lipid accumulation (steatosis) and improve insulin sensitivity. nih.govnih.gov

Triglyceride Catabolism

Metformin hydrochloride exerts a notable influence on lipid metabolism, particularly in the reduction of plasma triglyceride levels. This effect is largely mediated through the activation of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. The activation of AMPK by metformin initiates a cascade of events that collectively decrease triglyceride synthesis and accumulation.

Additional pathways contribute to metformin's lipid-lowering effects. Research indicates that metformin can inhibit the intestinal absorption of bile acids, which prompts the liver to synthesize more bile acids from cholesterol, indirectly impacting lipid homeostasis. In studies involving fructose-fed rats, the triglyceride-lowering effect of metformin was linked to an increase in the activity of lipoprotein lipase (B570770) (LPL), an enzyme crucial for the breakdown of triglycerides in the bloodstream. A meta-analysis of randomized controlled trials corroborated these findings, demonstrating a statistically significant mean reduction in triglyceride levels in patients treated with metformin.

However, the effect on liver fat can be complex. One study in insulin-resistant individuals found that while metformin decreased the concentration of very-low-density lipoprotein (VLDL)-triglycerides in the blood, the total intrahepatic triglyceride (IHTG) content did not change. This was attributed to a concurrent increase in hepatic de novo lipogenesis (DNL), suggesting that metformin's effects on liver fat are multifaceted.

Table 1: Key Mechanisms of Metformin Hydrochloride in Triglyceride Catabolism
Target/PathwayEffect of MetforminOutcomeReferences
AMP-activated protein kinase (AMPK)ActivationInitiates downstream effects on lipid synthesis.
Acetyl-CoA Carboxylase (ACC)Inhibition (via AMPK)Decreased production of malonyl-CoA, a key substrate for fatty acid synthesis.
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)DownregulationReduced expression of lipogenic genes like fatty acid synthase (FASN).
Lipoprotein Lipase (LPL)Increased ActivityEnhanced clearance of triglycerides from the bloodstream.
Intestinal Bile Acid AbsorptionInhibitionIncreased use of cholesterol for bile acid synthesis in the liver.

Modulation of Protein Synthesis and Degradation

Metformin hydrochloride significantly modulates the cellular economy of proteins by primarily inhibiting their synthesis. This action is intricately linked to its regulation of the AMPK/mTOR signaling axis, a central control system for cellular growth and metabolism.

Upon entering the cell, metformin activates AMPK, which in turn phosphorylates and activates the Tuberous Sclerosis Complex 2 (TSC2). The activated TSC1/TSC2 complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb. By converting Rheb to its inactive, GDP-bound state, the TSC complex effectively shuts down the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1), a master regulator of protein synthesis.

The inhibition of mTORC1 has profound consequences for the translational machinery. It leads to the dephosphorylation and activation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). In its active, hypophosphorylated state, 4E-BP1 binds to the cap-binding protein eIF4E, preventing the assembly of the eIF4F translation initiation complex and thereby blocking the initiation step of protein synthesis. Concurrently, mTORC1 inhibition leads to the dephosphorylation and inactivation of the p70S6 kinase (p70S6K), further dampening protein translation.

Research has demonstrated this effect across various cell types. In colorectal and breast cancer cells, metformin causes a robust reduction in the synthesis of proteins, including the oncoprotein MYC, by altering signaling through both the mTOR-4EBP-eIF4E and MNK1-eIF4G-eIF4E axes. Similarly, in bovine granulosa cells, metformin was shown to decrease protein synthesis in response to IGF1 through an AMPK-dependent inhibition of p70S6K. While the primary effect is on synthesis, some reports also indicate metformin can counteract protein catabolism under certain conditions.

Table 2: Metformin's Signaling Cascade for Protein Synthesis Inhibition
StepMolecule/ComplexAction Induced by MetforminReferences
1AMPKActivation
2TSC1/TSC2 ComplexActivation (via AMPK)
3RhebInactivation (converted to GDP-bound state)
4mTORC1Inhibition
54E-BP1Dephosphorylation (Activation)
6p70S6KDephosphorylation (Inactivation)
Outcome Inhibition of mRNA Translation Initiation and Reduced Protein Synthesis

Autophagy Induction and Regulation Mechanisms

Metformin hydrochloride is a well-documented inducer of autophagy, a catabolic "self-eating" process essential for cellular homeostasis, which involves the degradation of damaged organelles and long-lived proteins. The principal mechanism underlying this induction is the activation of AMPK and subsequent inhibition of the mTOR signaling pathway, a key negative regulator of autophagy.

Autophagic Flux and Vesicle Formation

Metformin not only initiates autophagy but also promotes autophagic flux, which is the complete process from the formation of autophagosomes to their fusion with lysosomes and the degradation of their contents. Evidence for this includes the increased conversion of the microtubule-associated protein light chain 3-I (LC3-I) to its lipidated form, LC3-II, which is incorporated into the autophagosome membrane. Direct observation via transmission electron microscopy has confirmed a significant increase in the number of autophagic vacuoles in cells treated with metformin.

Furthermore, the degradation of the protein p62/SQSTM1, which acts as a cargo receptor for ubiquitinated substrates, is another indicator of active autophagic flux. Studies also show that metformin treatment can upregulate the expression of key proteins required for autophagosome formation, such as Atg3 and Atg7. However, it is noteworthy that some research has pointed to contrasting effects in specific cell types. For instance, in cardiomyocytes, metformin was found to inhibit autophagic flux, a phenomenon suggested to be a protective mechanism against certain stressors.

Selective Autophagy: Mitophagy

Metformin also influences mitophagy, the selective degradation of mitochondria by autophagy, which is a critical process for mitochondrial quality control. The role of metformin in mitophagy appears to be context-dependent. Several studies have shown that metformin promotes mitophagy through the PINK1/Parkin signaling pathway. In peripheral blood mononuclear cells from individuals with type 2 diabetes, metformin treatment restored diminished levels of PINK1 and Parkin proteins, thereby enhancing mitophagy. Similarly, metformin has been shown to activate mitophagy via the p-AMPK-PINK1-Parkin pathway in renal cells.

In contrast, other research has reported an inhibitory effect of metformin on mitophagy. In cardiomyocytes, metformin was observed to inhibit doxorubicin-induced mitophagy, which was proposed as a mechanism of its cardioprotective effects against the chemotherapy drug's toxicity. This highlights the complexity of metformin's action, which can vary depending on

Apoptosis Pathways and Programmed Cell Death Modulation

Induction of Apoptosis in Specific Cell Types

Metformin hydrochloride has been demonstrated to induce apoptosis, or programmed cell death, in a variety of cell types, with a pronounced effect observed in cancer cells. This pro-apoptotic activity is a key mechanism behind its anti-cancer potential.

In pancreatic cancer cell lines (ASPC-1, BxPc-3, PANC-1, and SW1990), metformin's ability to inhibit cell proliferation is directly linked to the induction of apoptosis. nih.gov This process is mediated through the activation of both caspase-8 and caspase-9-initiated signaling pathways, indicating the involvement of both the extrinsic and intrinsic apoptotic pathways. nih.gov The induction is associated with the cleavage of poly-ADP-ribose polymerase (PARP) and the activation of caspases-3, -8, and -9 in a time- and dose-dependent manner. nih.govtermedia.pl Similarly, in human osteosarcoma cells (143B and U2OS), metformin treatment leads to characteristic apoptotic features such as cell shrinkage, chromatin condensation, and nuclear fragmentation. nih.gov

Breast cancer cells also exhibit apoptosis in response to metformin, although this effect can be influenced by the cellular environment. Studies have shown that metformin induces apoptosis in MCF-7, SKBR3, and MDA-MB-231 breast cancer cells, particularly when they are cultured in nutrient-poor conditions with physiological glucose concentrations. plos.org This pro-apoptotic effect was linked to the activation of AMP-activated protein kinase (AMPK). plos.org In ovarian cancer cells (SKOV-3), metformin-induced apoptosis is associated with a decrease in the expression of the anti-apoptotic protein survivin (encoded by the BIRC5 gene). termedia.pl The process in other ovarian cancer cell lines (OVCAR-3 and OVCAR-4) involves the activation of caspases 3/7 and changes in the balance of Bcl-2 family proteins, with a downregulation of anti-apoptotic Bcl-2 and Bcl-xL and an upregulation of pro-apoptotic Bax and Bad. termedia.pl

Furthermore, in gastric adenocarcinoma cells (AGS), metformin triggers the intrinsic apoptotic pathway. nih.gov This is evidenced by the downregulation of anti-apoptotic Bcl-2, the upregulation of pro-apoptotic BAD, the release of cytochrome c, and the altered expression of pro-caspases. nih.gov The induction of apoptosis by metformin is often linked to the generation of reactive oxygen species (ROS), as seen in H4IIE hepatocellular carcinoma cells. jst.go.jp

Table 1: Research Findings on Metformin-Induced Apoptosis

Cell Type Key Findings Involved Pathways/Molecules Citation
Pancreatic Cancer Cells Induces apoptosis in a time- and dose-dependent manner. Caspase-3, -8, -9 activation; PARP cleavage. nih.govtermedia.pl
Osteosarcoma Cells Causes apoptotic characteristics like chromatin condensation and nuclear fragmentation. Related to cell cycle arrest. nih.gov
Breast Cancer Cells Induces apoptosis, particularly in nutrient-poor conditions. AMPK activation. plos.org
Ovarian Cancer Cells Promotes apoptosis via caspase activation and modulation of Bcl-2 family proteins. Caspase 3/7; Survivin (BIRC5); Bcl-2, Bcl-xL, Bax, Bad. termedia.pl
Gastric Cancer Cells Triggers the intrinsic apoptotic pathway. Bcl-2, BAD, Cytochrome c, Caspases. nih.gov
Hepatocellular Carcinoma Induces apoptosis through increased oxidative stress. Reactive Oxygen Species (ROS). jst.go.jp

Anti-apoptotic Mechanisms in Contexts of Cellular Stress

In contrast to its pro-apoptotic effects in cancer cells, metformin hydrochloride can exert protective, anti-apoptotic effects in various non-cancerous cells, particularly under conditions of cellular stress such as hyperglycemia, oxidative stress, and ischemia. nih.gov

In cardiomyocytes, metformin has been shown to reduce the production of pro-apoptotic proteins while increasing anti-apoptotic proteins, thereby decreasing the percentage of apoptotic cells. portlandpress.com This protective effect is associated with the activation of AMPK. portlandpress.com Similarly, metformin reduces programmed cell death in endothelial cells subjected to hyperglycemic conditions. nih.gov

Metformin's ability to mitigate oxidative stress is a key component of its cytoprotective action. nih.govmdpi.com It can reduce oxidative stress by partially inhibiting mitochondrial complex I and activating the Nrf2 transcription factor, which controls antioxidant defenses. nih.govmdpi.com By enhancing the cell's capacity to handle oxidative damage, metformin helps prevent the initiation of apoptosis. nih.gov For instance, in multipotent stromal stem cells, metformin's anti-apoptotic effect is associated with reduced ROS activity, which enhances cell proliferation and survival. nih.gov These mechanisms suggest that metformin can bolster cellular resilience in the face of metabolic and oxidative challenges. nih.gov

Cell Cycle Arrest Phenomena

A significant mechanism through which metformin hydrochloride exerts its anti-proliferative effects is the induction of cell cycle arrest, primarily at the G0/G1 phase. plos.orgnih.govtandfonline.com This halt in cell cycle progression prevents cells from replicating their DNA and dividing, thereby controlling proliferation.

This phenomenon has been observed across a wide range of cancer cell types. In breast cancer cells (MCF-7), metformin treatment leads to an increase in the proportion of cells in the G0/G1 phase, from approximately 61% to 72%, with a corresponding decrease in the S phase population. plos.orgnih.gov This arrest is often accompanied by the downregulation of key G1-phase proteins like cyclin D1 and E2F1. tandfonline.comnih.gov The reduction in cyclin D1 allows for the release of CDK inhibitors, such as p27Kip1 and p21Cip1, which then bind to and inhibit cyclin E/CDK2 complexes, effectively blocking the transition from G1 to S phase. nih.gov

Similar effects are seen in lung cancer cells, where metformin induces G1 arrest by suppressing the expression of E2F8. nih.gov In pancreatic cancer cells, G1 arrest is caused by the upregulation of p27, which is partly achieved through the metformin-induced downregulation of an oncogenic microRNA, miR-221. plos.org In esophageal squamous cell carcinoma (ESCC), metformin-induced G0/G1 arrest involves the downregulation of cyclinD1 and the upregulation of p53, p21CIP1, and p27KIP1. plos.org Studies on renal cancer cells (A498) and multiple myeloma cells also confirm a dose-dependent G0/G1 phase arrest. nih.govspringermedizin.despandidos-publications.com

While G1 arrest is the most commonly reported effect, some studies have noted arrest at other phases. For example, in human osteosarcoma cells, metformin was found to induce cell cycle arrest at the G2/M phase. nih.gov

Table 2: Mechanisms of Metformin-Induced Cell Cycle Arrest

Cell Type Cell Cycle Phase Key Molecular Changes Citation
Breast Cancer G0/G1 ↓ Cyclin D1, ↓ E2F1, ↑ p27Kip1, ↑ p21Cip1 tandfonline.comnih.gov
Lung Cancer G1 ↓ E2F8 nih.gov
Pancreatic Cancer G1 ↓ miR-221, ↑ p27 plos.org
Esophageal Squamous Cell Carcinoma G0/G1 ↓ Cyclin D1, ↑ p53, ↑ p21CIP1, ↑ p27KIP1 plos.org
Multiple Myeloma G0/G1 Activation of AMPK, repression of mTORC1/2 nih.govspringermedizin.de
Osteosarcoma G2/M ↑ p21 nih.gov

Cellular Senescence and Anti-aging Mechanisms

Metformin hydrochloride influences cellular senescence, a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. Its effects are complex, involving the modulation of the inflammatory phenotype of senescent cells and demonstrating anti-aging properties in various model organisms.

Impact on Senescence-Associated Secretory Phenotype (SASP)

Cellular senescence is often accompanied by the Senescence-Associated Secretory Phenotype (SASP), where senescent cells secrete a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors. thno.org This can create a chronic inflammatory microenvironment that promotes aging and disease. Metformin has been shown to inhibit the SASP, an activity that contributes to its anti-aging and anti-cancer effects. nih.govfrontiersin.org

In various cell types, including fibroblasts and endothelial cells, metformin suppresses the expression of multiple inflammatory genes that constitute the SASP. nih.govnih.gov This effect is mediated, at least in part, by interfering with the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor. nih.govmcgill.ca Metformin prevents the translocation of NF-κB to the nucleus and inhibits the phosphorylation of IKKα/β and IκB, which are necessary steps for NF-κB activation. nih.govmcgill.ca This inhibition of the NF-κB pathway appears to be a central mechanism for metformin's anti-SASP activity. nih.govfrontiersin.org For example, in senescent endothelial cells, metformin decreases the secretion of SASP factors like IL-6 and TNF-α. nih.gov Similarly, it inhibits the production of IFN-γ in senescent CD8+ T cells. springermedizin.de By dampening this pro-inflammatory phenotype, metformin is considered a "senostatic" or "senomorphic" agent, which modulates the function of senescent cells to mitigate their harmful effects. frontiersin.orgresearchgate.net

Rejuvenation of Specific Progenitor Cells

Metformin has demonstrated the capacity to promote the activity of certain progenitor and stem cell populations, suggesting a role in tissue rejuvenation and repair. A notable area of research is its effect on neural stem cells (NSCs) and neural precursor cells (NPCs). wjgnet.comjwatch.org

Studies have shown that metformin can stimulate the proliferation and neuronal differentiation of adult murine and human neural stem cells in culture. wjgnet.comjwatch.org It achieves this by activating an atypical protein kinase C–CREB-binding protein (aPKC–CBP) pathway, which is essential for neurogenesis. jwatch.orgstemcell.com In live mice, administration of metformin was found to enhance the formation of new neurons in the hippocampus, a brain region critical for learning and memory, and this was associated with improved performance in spatial memory tasks. jwatch.orgstemcell.com Metformin appears to act on multiple stages of adult neural stem cell development, promoting not only proliferation and self-renewal but also their subsequent differentiation into neurons. nih.gov This suggests its potential to harness the brain's own repair mechanisms. utoronto.ca

Beyond neural cells, metformin has also been shown to improve the function of vascular endothelial cells and promote neovascularization by targeting stem and progenitor cells. wjgnet.com

Lifespan Extension in Model Organisms

The anti-aging properties of metformin are supported by studies in several model organisms, where it has been shown to extend lifespan and healthspan. nih.govnih.gov

The roundworm Caenorhabditis elegans is a widely used model for aging research. Multiple studies have demonstrated that metformin treatment extends the lifespan of C. elegans. nih.govelifesciences.orgnih.gov For instance, concentrations of 25 mM and 50 mM metformin increased the mean lifespan of the worms by 18% and 36%, respectively. nih.govfrontiersin.org The mechanisms behind this lifespan extension are multifaceted. Some evidence suggests metformin mimics a state of dietary restriction. nih.govelifesciences.org Other studies point to the importance of mitohormesis, a process where a mild increase in reactive oxygen species (ROS) production within mitochondria leads to a net increase in stress resistance and longevity. pnas.org This process involves the peroxiredoxin PRDX-2. pnas.org The lifespan-extending effects in C. elegans have also been linked to the activation of the AMPK pathway and alterations in the metabolism of folate and methionine in the bacteria that the worms consume. nih.govnih.gov

In rodents, metformin has also been shown to extend the healthy lifespan. nih.gov These findings in model organisms, coupled with observations of reduced all-cause mortality in diabetic patients taking metformin, have spurred significant interest in its potential as a human anti-aging therapy. nih.govfrontiersin.org

**Table 3: Lifespan Extension by Metformin in *C. elegans***

Metformin Concentration Mean Lifespan Extension (%) Proposed Mechanism(s) Citation
25 mM 18% Altered microbial folate/methionine metabolism nih.gov
50 mM 36% Dietary restriction mimicry, AMPK activation, Mitohormesis nih.govnih.govfrontiersin.orgpnas.org
70 mM 41% DAF-16/FOXO-independent pathway frontiersin.org

Stem Cell Biology and Differentiation

Metformin hydrochloride has been shown to impact the fate of various stem cell populations, influencing their differentiation into specific lineages, modulating their immunoregulatory functions, and controlling their states of quiescence and proliferation. nih.govwjgnet.com

Mesenchymal Stem Cell Differentiation: Osteogenic and Adipogenic Lineages

Metformin hydrochloride plays a pivotal role in directing the differentiation of mesenchymal stem cells (MSCs), promoting bone formation while inhibiting fat cell development. wjgnet.comresearchgate.net This dual action is critical in maintaining skeletal integrity and has implications for regenerative medicine.

Numerous studies have demonstrated that metformin promotes the differentiation of MSCs into osteoblasts, the cells responsible for bone formation. wjgnet.com This is evidenced by increased activity of alkaline phosphatase, enhanced mineral deposition, and the upregulation of key osteoblast marker genes such as runt-related transcription factor 2 (Runx2) and osteopontin (B1167477) (OPN). wjgnet.com The underlying mechanisms primarily involve the activation of the adenosine (B11128) 5′-monophosphate-activated protein kinase (AMPK) signaling pathway and the regulation of the Runx2-related signaling pathway. wjgnet.com For instance, research on human bone marrow stromal cells (hBMSCs) revealed that metformin fosters osteogenic differentiation through the Twist1/Runx2 signaling pathway. wjgnet.com

Conversely, metformin hydrochloride has been found to suppress the differentiation of MSCs into adipocytes, the cells that store fat. wjgnet.com This inhibition is characterized by a decrease in lipid droplet formation and the downregulation of adipocyte-specific genes, including peroxisome proliferator-activated receptor gamma (PPARγ). wjgnet.comresearchgate.net By inhibiting PPARγ, metformin shifts the balance of MSC differentiation away from the adipogenic lineage and towards the osteogenic lineage. researchgate.net This reciprocal regulation underscores the potential of metformin to influence tissue regeneration and combat conditions associated with an imbalance in these differentiation pathways. wjgnet.comresearchgate.net

The effect of metformin on osteogenic differentiation can be influenced by factors such as the origin of the cells and the concentration of the compound. wjgnet.com For example, optimal concentrations for promoting osteogenic differentiation have been found to differ between periodontal ligament stem cells (PDLSCs) and bone marrow-derived MSCs. wjgnet.com

Neural Stem and Progenitor Cell Regulation

Metformin hydrochloride has emerged as a significant regulator of neural stem and progenitor cells (NSPCs), demonstrating the ability to promote their proliferation and differentiation into mature neural cells. wjgnet.comnih.gov This has generated considerable interest in its potential for treating neurodegenerative diseases and promoting neural repair following injury. wjgnet.com

Research has shown that metformin can stimulate the generation of new neurons, a process known as neurogenesis, both in laboratory settings (in vitro) and in living organisms (in vivo). stemcell.com The mechanism behind this effect is linked to the activation of the atypical protein kinase C (aPKC)-CBP pathway. nih.govstemcell.com Studies on human bone marrow stromal cells (hBMSCs) have indicated that metformin promotes neuronal differentiation and the growth of neurites by activating AMPK. wjgnet.com This is accompanied by an increased expression of neuron-specific genes. wjgnet.com

Furthermore, metformin has been observed to have pleiotropic effects in the central nervous system, including the activation of NSPCs and oligodendrocyte progenitor cells (OPCs), which are crucial for the formation of myelin, the protective sheath around nerve fibers. nih.gov It has also been shown to enhance the proliferation and survival of brain-derived NSPCs. nih.gov In the context of spinal cord injury, metformin administration has been linked to the expansion of the NSPC pool and can influence their differentiation profile. nih.gov

Immunomodulatory Properties of Stem Cells

Metformin hydrochloride can enhance the immunomodulatory capabilities of mesenchymal stem cells (MSCs), suggesting its potential in the therapeutic management of autoimmune diseases. nih.govnih.gov MSCs are known for their ability to suppress inflammatory responses and modulate the activity of various immune cells. mcgill.ca

Recent studies have shown that metformin can augment the immunoregulatory functions of adipose-derived MSCs (Ad-MSCs). nih.govnih.govelsevierpure.com This enhancement is characterized by an increased production of anti-inflammatory molecules such as indoleamine 2,3-dioxygenase (IDO), interleukin-10 (IL-10), and transforming growth factor-β (TGF-β). nih.govelsevierpure.com

The underlying mechanism for this enhanced immunomodulatory potential involves the AMPK/mTOR/STAT1 signaling pathway. nih.gov Metformin treatment leads to an increase in the phosphorylation of AMPK and STAT1, while decreasing the phosphorylation of mTOR. nih.gov STAT1 is a critical transcription factor that plays a significant role in the T-cell suppressive function of MSCs. nih.gov By upregulating STAT1, metformin potentiates the ability of MSCs to control excessive immune responses. nih.govnih.gov

Regulation of Stem Cell Quiescence and Proliferation

Metformin hydrochloride has been shown to influence the delicate balance between stem cell quiescence (a state of reversible growth arrest) and proliferation. This regulation is crucial for maintaining stem cell pools and ensuring proper tissue regeneration.

In the context of skeletal muscle, satellite cells, which are the resident stem cells, are typically in a quiescent state. torvergata.itresearchgate.net Upon injury, they become activated to proliferate and differentiate to repair the damaged tissue. torvergata.it Studies have shown that metformin can delay the activation of satellite cells, favoring the maintenance of a quiescent, low metabolic state. torvergata.itresearchgate.net This effect is associated with the inhibition of the ribosome protein S6 (RPS6), a downstream effector of the mTOR signaling pathway. torvergata.itresearchgate.net By delaying their activation and differentiation, metformin may help preserve the satellite cell pool over time. torvergata.it

Conversely, in other contexts, metformin has been shown to enhance the proliferative activity of certain stem cell populations. For example, after a burn injury in mice, metformin was found to increase the proliferative activity of Pax7-positive satellite cells by activating AMPK. nih.gov Similarly, metformin has been shown to improve the proliferative activity and viability of multipotent stromal cells isolated from adipose tissue. mdpi.com This pro-proliferative effect is linked to improved mitochondrial metabolism and the modulation of specific microRNAs associated with cell proliferation and viability. mdpi.com

Endoplasmic Reticulum (ER) Stress Response

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and synthesis. When the ER's capacity is overwhelmed, a state known as ER stress occurs, which can trigger a cellular response aimed at restoring homeostasis or inducing cell death if the stress is too severe. nih.govnih.gov Metformin hydrochloride has been shown to modulate the ER stress response, often in a protective manner.

Research in primary rat cardiomyocytes has revealed that metformin selectively activates certain branches of the ER stress signaling pathway. nih.govresearchgate.net Specifically, it activates the PERK-ATF4 pathway, leading to a significant upregulation of CHOP mRNA and protein. nih.govresearchgate.net Interestingly, while CHOP is often considered a mediator of ER stress-induced apoptosis (programmed cell death), its long-term induction by metformin in these cells was not accompanied by apoptosis. nih.govresearchgate.net This suggests that metformin can induce distinct ER stress pathways that may not necessarily lead to cell death and could even be cardioprotective. researchgate.net

In other models, such as in the context of status epilepticus-induced brain injury, metformin has been shown to attenuate ER stress. nih.gov It is hypothesized to reduce brain injury by regulating the PERK-eIF2α-CHOP pathway, thereby inhibiting apoptosis. nih.gov Furthermore, in pancreatic beta cells, metformin has been found to protect against ER stress-induced dysfunction and death by activating the AMP-activated protein kinase (AMPK) and phosphatidylinositol-3 (PI3) kinase pathways. usgs.gov This protective effect was not a result of the unfolded protein response but rather a decrease in the phosphorylation of c-Jun NH2 terminal kinase (JNK). usgs.gov

In aged hearts, which exhibit increased ER stress, metformin treatment has been shown to attenuate this stress, as indicated by decreased levels of CHOP and cleaved ATF6, another marker of ER stress. aging-us.com This reduction in ER stress is linked to improved mitochondrial function. aging-us.com

Reactive Oxygen Species (ROS) Homeostasis and Oxidative Stress Mitigation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are natural byproducts of cellular metabolism. While they play roles in cell signaling, excessive ROS can lead to oxidative stress, damaging cells and tissues. nih.gov Metformin hydrochloride has been shown to possess antioxidant properties, helping to maintain ROS homeostasis and mitigate oxidative stress through various mechanisms. nih.govdovepress.com

One of the primary ways metformin exerts its antioxidant effects is through the activation of AMP-activated protein kinase (AMPK). nih.govdovepress.com AMPK activation can improve mitochondrial function and reduce the overproduction of ROS. dovepress.com Metformin also inhibits the mitochondrial respiratory chain complex I, which can decrease the production of endogenous ROS. mcgill.canih.gov

Furthermore, metformin has been shown to inhibit nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase, a key enzyme responsible for generating ROS, through an AMPK-dependent pathway. nih.gov By reducing the activity of this enzyme, metformin helps to lower the levels of harmful ROS. nih.gov

The ability of metformin to reduce ROS production and associated DNA damage has been demonstrated in experimental models, highlighting a novel mechanism for its beneficial effects. mcgill.ca

Direct Radical Scavenging

Metformin hydrochloride has demonstrated the capacity to directly scavenge certain reactive oxygen species (ROS). nih.gov Specifically, its interaction with the highly reactive hydroxyl radical (•OH) has been a subject of investigation. nih.govnih.gov Studies utilizing gamma radiolysis to generate ROS have shown that metformin reacts with hydroxyl radicals in a concentration-dependent manner. nih.gov This direct scavenging activity reaches its maximum effect at concentrations of 200 micromol/L or higher under specific experimental conditions. nih.gov The estimated second-order rate constant for the reaction between metformin and the hydroxyl radical is approximately 10(7) L. mol(-1). s(-1). nih.gov

Further computational and experimental studies have corroborated metformin's ability to react with •OH. nih.gov The energy barrier for the •OH-initiated oxidation of metformin is significantly lower than that for its oxidation by molecular oxygen, indicating a much faster and more favorable reaction with the hydroxyl radical. hep.com.cn In contrast, research indicates that metformin does not appear to directly react with or initiate oxidation by superoxide (B77818) radicals ((O2•−)) or hydrogen peroxide (H2O2) in various in vitro settings. nih.govnih.gov This specificity suggests a targeted scavenging action towards the most damaging of the reactive oxygen species.

Antioxidant Enzyme System Regulation (e.g., Superoxide Dismutase)

Beyond direct scavenging, metformin hydrochloride significantly influences cellular redox balance by upregulating endogenous antioxidant enzyme systems. journalrip.com A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a primary regulator of cellular antioxidant defenses. mdpi.commdpi.com Metformin has been shown to activate the Nrf2 pathway, leading to the increased expression of several cytoprotective genes and antioxidant enzymes. journalrip.commdpi.comnih.gov

Studies have demonstrated that metformin treatment can lead to:

Increased Superoxide Dismutase (SOD) expression and activity : Metformin has been shown to enhance the activity and expression of SOD, a critical enzyme that catalyzes the dismutation of the superoxide anion into molecular oxygen and hydrogen peroxide. journalrip.combrieflands.com This effect has been observed in various cell and animal models, including mesothelial cells and mouse adipose-derived stem cells. journalrip.com In some contexts, this effect is linked to the activation of AMP-activated protein kinase (AMPK). journalrip.com

Upregulation of Heme Oxygenase-1 (HO-1) : As a downstream target of Nrf2, the expression of HO-1 is boosted by metformin treatment. mdpi.comarvojournals.org

Enhanced Catalase (CAT) and Glutathione (B108866) Peroxidase (GPx) Activity : Research indicates that metformin can increase the activity of catalase, which decomposes hydrogen peroxide, and glutathione peroxidase, which reduces hydrogen peroxide and lipid hydroperoxides. nih.govnih.gov

This regulation of antioxidant enzymes is not always a direct stimulation but can be an indirect consequence of metformin's primary metabolic effects. For instance, in hyperglycemic conditions where antioxidant enzyme expression is typically decreased, metformin's ability to improve metabolic control can indirectly lead to the normalization or enhancement of the antioxidant defense system. mdpi.comnih.gov

Table 1: Effects of Metformin on Antioxidant Enzyme Systems

Enzyme/Pathway Effect of Metformin Associated Mechanisms References
Nrf2 Activation/Upregulation AMPK-dependent and independent pathways journalrip.commdpi.commdpi.comnih.gov
Superoxide Dismutase (SOD) Increased expression and activity Nrf2 activation, AMPK activation journalrip.combrieflands.comnih.gov
Heme Oxygenase-1 (HO-1) Increased expression Nrf2 pathway activation mdpi.comarvojournals.org
Catalase (CAT) Increased activity AMPK-dependent pathways nih.govnih.gov
Glutathione Peroxidase (GPx) Increased activity Not fully elucidated nih.gov

Inhibition of Mitochondrial ROS Production

The mitochondria, particularly the electron transport chain (ETC), are a primary source of endogenous ROS production. Metformin's best-characterized molecular action is the partial and specific inhibition of mitochondrial respiratory chain Complex I (NADH:ubiquinone oxidoreductase). portlandpress.comnih.govfrontiersin.org This inhibition is central to its effects on cellular ROS homeostasis.

Reduction of ROS from Reverse Electron Transport (RET) : Under conditions where substrates like succinate (B1194679) fuel the ETC, electrons can flow backward through Complex I, a process known as RET, which is a significant source of superoxide production. Metformin has been shown to specifically decrease ROS production driven by RET. frontiersin.orgnih.gov By inhibiting Complex I, metformin curtails this backward flow of electrons, thereby reducing the generation of superoxide from the IQ site of the complex. frontiersin.org

Modulation of ROS from Forward Electron Flow : During forward electron flow (e.g., with substrates like glutamate-malate), the effect of metformin is more complex. Some studies suggest that by inhibiting Complex I, metformin limits the number of electrons entering the ETC, which in turn reduces the opportunity for electron leakage and subsequent ROS formation at both Complex I and Complex III. researchgate.netelifesciences.org However, other reports indicate that the interaction of metformin with Complex I might, under certain conditions, stimulate ROS production from the complex I flavin site. portlandpress.com This suggests the precise effect on forward electron flow may depend on factors such as substrate availability and the specific cellular environment. portlandpress.compnas.org

The inhibition of Complex I by metformin is considered a mild and reversible action, distinguishing it from potent, irreversible inhibitors like rotenone (B1679576). nih.govelifesciences.org While rotenone inhibits Complex I downstream of the flavin site and stimulates ROS generation, metformin is thought to act upstream, which can lead to an inhibition of ROS generation. elifesciences.org This modulation of mitochondrial bioenergetics and ROS production is a key mechanism through which metformin influences cellular health and longevity. nih.govpnas.org

Preclinical Investigation of Pleiotropic Effects in Animal Models and in Vitro Systems Excluding Human Studies

Anti-cancer Mechanisms

Preclinical evidence strongly suggests that metformin (B114582) possesses anti-cancer properties, acting through both direct and indirect mechanisms to inhibit cancer progression. nih.govnih.gov These effects have been observed across a wide range of cancer types in non-human studies. The primary anti-cancer actions are associated with the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a crucial pathway for cancer cell metabolism, growth, and proliferation. nih.gov

Inhibition of Tumorigenesis and Cell Proliferation in Cell Lines

In vitro studies have consistently demonstrated the capacity of metformin to inhibit the proliferation and growth of various cancer cell lines. This anti-proliferative effect is often dependent on both concentration and duration of exposure. nih.gov For instance, metformin has been shown to significantly inhibit the growth, migration, and invasion of breast cancer cells while inducing apoptosis. jcancer.org Similar inhibitory effects on cell proliferation have been reported in colorectal, pancreatic, glioblastoma, and prostate cancer cell lines. nih.govresearchgate.net

The mechanisms underlying this inhibition often involve cell cycle arrest. researchgate.net In breast cancer cells, metformin has been observed to cause downregulation of cyclin D1, a key regulator of cell cycle progression. nih.gov Studies on colorectal cancer cell lines HCT116 and SW620 have shown that metformin inhibits proliferation in a concentration- and time-dependent manner, with SW620 cells appearing more sensitive. nih.gov

Cancer TypeCell Line(s)Observed EffectsReference
Breast CancerMDA-MB-231, BT549, MCF-7, T-47-DInhibited growth, migration, and invasion; induced apoptosis. jcancer.org
Colorectal CancerHCT116, SW620, HT-29Inhibited proliferation and colony formation in a concentration and time-dependent manner. nih.govpreprints.org
GlioblastomaU87, U251, LN18, SF767Decreased proliferation, cell cycle arrest (G1 phase), induced apoptosis and cell death. researchgate.net
Pancreatic CancerPANC-1, MiaPaCa-2Inhibited mitogenic signaling and growth. nih.gov
Prostate CancerNot specifiedInhibited cell proliferation via enhancement of DNA-damage-inducible transcript 4 protein (DDIT4). nih.gov

Modulatory Effects on Cancer Cell Metabolism

Metformin fundamentally alters cancer cell metabolism, primarily by targeting mitochondrial function. nih.gov It is known to inhibit mitochondrial respiratory chain complex I, which leads to a decrease in ATP production and cellular respiration. preprints.orgnih.gov This energy deficit triggers the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. preprints.orgfrontiersin.org

Activated AMPK, in turn, inhibits the mTOR pathway, a critical signaling network that promotes protein synthesis and cell growth. nih.gov This inhibition is a key component of metformin's anti-proliferative action. mdpi.com Furthermore, by disrupting mitochondrial function, metformin counteracts the Warburg effect, a phenomenon where cancer cells favor anaerobic glycolysis even in the presence of oxygen. mdpi.comnih.gov It can reduce the production of lactate (B86563) and encourage a shift back towards more normal energy production processes. wirelesslifesciences.orglearntobeatcancer.org This disruption of the hypoxia-driven Warburg metabolism is a significant aspect of its anti-cancer mechanism. wirelesslifesciences.org

Anti-cancer Immunity Modulation in Preclinical Models

Beyond its direct effects on cancer cells, metformin has been shown to modulate the host's anti-tumor immune response. nih.gov Preclinical studies indicate that metformin can enhance the efficacy of the immune system in recognizing and eliminating tumor cells. nih.gov It influences various immune cells within the tumor microenvironment (TME). nih.govresearchgate.net

Specifically, metformin has been found to increase the infiltration and activity of CD8+ tumor-infiltrating lymphocytes (TILs), which are crucial for killing cancer cells. nih.gov In mouse models of leukemia and melanoma, metformin treatment led to an increase in effector and effector memory CD8+ TILs and enhanced their production of anti-cancer cytokines like IFNγ and TNFα. nih.gov It can also suppress the activity of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs), thereby reducing their migration to the tumor site. nih.gov These immunomodulatory properties suggest that metformin could potentially be used to enhance the effectiveness of cancer immunotherapies. nih.govcanadianinsulin.com

In Vivo Xenograft and Allograft Model Studies

The anti-tumor effects of metformin observed in vitro have been corroborated by numerous in vivo studies using animal models. In these models, where human cancer cells (xenografts) or cancer cells from the same species (allografts) are implanted into animals, metformin administration has been shown to delay or suppress tumor growth. researchgate.netresearchgate.net

For example, in a xenograft model using MDA-MB-231 breast cancer cells in SCID mice, metformin treatment resulted in significantly smaller tumor volumes and lower tumor weights compared to untreated controls. jcancer.org Similarly, studies with pancreatic cancer xenografts (PANC-1 and MiaPaca-2) in nude mice demonstrated that metformin, administered either intraperitoneally or orally, inhibited tumor growth in a dose-dependent manner. nih.gov Allogeneic lung transplantation models in rats have also shown that metformin can attenuate chronic lung allograft dysfunction through its immunomodulatory and antifibrotic effects. consensus.app

Cancer TypeAnimal ModelKey FindingsReference
Breast CancerSCID mice with MDA-MB-231 xenograftsInhibited tumor growth, resulting in smaller tumor volume and weight. jcancer.org
Pancreatic CancerNude mice with PANC-1 and MiaPaca-2 xenograftsInhibited tumor growth in a dose-dependent manner; effective both intraperitoneally and orally. nih.gov
GlioblastomaNude mice with glioma xenograftsDelayed tumor growth. researchgate.net
Colon CancerMurine modelsReduced development of intestinal polyps. preprints.org
Lung CancerMurine lung cancer modelsCorrected accelerated tumor growth triggered by diet-induced obesity in a lymphocyte-specific manner. researchgate.net

Cardiovascular System Protection

In addition to its anti-cancer properties, preclinical research has uncovered significant cardiovascular protective effects of metformin, many of which are independent of its glucose-lowering action. karger.comnih.gov These benefits have been demonstrated in various non-diabetic animal models of cardiovascular disease. karger.com

Attenuation of Atherosclerosis in Animal Models

Metformin has been shown to suppress the development of atherosclerosis in several animal models. karger.com In mildly hyperglycemic Oikawa-Nagao (ON-DP) mice, metformin treatment significantly reduced the formation of atherosclerotic lesions by 59% compared to controls, an effect attributed to pleiotropic actions beyond glucose reduction. nih.gov

Studies using apolipoprotein E-deficient (ApoE−/−) mice, a common model for atherosclerosis, have also demonstrated metformin's protective effects. In these mice fed a high-fat diet, metformin was found to attenuate atherosclerosis and vascular senescence. ahajournals.org The underlying mechanisms are multifaceted. Metformin activates AMPK, which in turn can upregulate autophagy, a cellular process for clearing damaged components that is crucial for protecting against atherosclerosis. karger.comresearchgate.net Furthermore, metformin can inhibit the accumulation of vascular smooth muscle cells (VSMCs) in atherosclerotic plaques and reduce inflammation by inhibiting macrophage infiltration. frontiersin.orgnih.gov Another identified mechanism is the downregulation of the angiotensin II type 1 receptor (AT1R), which plays a key role in the progression of cardiovascular diseases. ahajournals.org

Animal ModelKey Findings on AtherosclerosisProposed MechanismsReference
Oikawa-Nagao (ON-DP) MiceSignificantly reduced atherosclerotic lesion formation.Pleiotropic effects beyond glucose-lowering. nih.gov
ApoE-/- MiceAttenuated atherosclerosis and vascular senescence.Downregulation of angiotensin II type 1 receptor (AT1R). ahajournals.org
Diabetic ApoE-/- MiceReduced lesion areas in the aortic root and arch; inhibited vascular smooth muscle cell (VSMC) accumulation.Activation of AMPK, which phosphorylates Pdlim5 to inhibit VSMC migration. frontiersin.org
Rabbit Atherosclerosis ModelDecreased mRNA expression of adhesion molecules and inflammatory cytokines in the aorta.Inhibition of macrophage infiltration and inflammatory responses. nih.gov

Myocardial Ischemia/Reperfusion Injury Mitigation

Metformin hydrochloride has shown considerable promise in protecting the heart from ischemia/reperfusion (I/R) injury, a condition where tissue damage occurs upon the restoration of blood flow after a period of ischemia. Preclinical studies indicate that metformin's cardioprotective effects are multifaceted, involving the regulation of cellular energy metabolism, reduction of apoptosis (programmed cell death), and modulation of mitochondrial function. nih.govnih.gov

In rat models of I/R injury, metformin administration has been found to significantly reduce myocardial infarct size. nih.govresearchgate.net This protective effect is linked to the activation of the AMP-activated protein kinase (AMPK) pathway. researchgate.net For instance, one study demonstrated that metformin up-regulated AMPK phosphorylation, which in turn decreased the expression of the NOX4 gene, leading to reduced myocardial oxidative damage and apoptosis, thereby alleviating reperfusion injury. researchgate.net Further investigations in isolated rat hearts revealed that metformin reduces the size of the infarct and inhibits cardiac fibrosis by suppressing the activation of the NLRP3 inflammasome and reducing pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

In vitro studies using neonatal rat ventricular myocytes subjected to hypoxia/reoxygenation have corroborated these findings. Metformin treatment increased cellular viability and decreased the activity of lactate dehydrogenase (LDH), a marker of cell damage. The cardioprotective effects were diminished when AMPK phosphorylation was inhibited, highlighting the central role of this pathway. nih.gov Additionally, metformin has been shown to attenuate mitochondrial dysfunction and dynamic imbalance, further contributing to the reduction of infarct size and improvement of cardiac function in rat models of I/R injury. nih.gov

Key Findings on Metformin in Myocardial I/R Injury

Model SystemKey FindingPrimary MechanismReference
Rat Model of I/RReduced infarct size and cardiac fibrosisSuppression of NLRP3 inflammasome and pro-inflammatory cytokines nih.gov
Isolated Rat HeartsDecreased myocardial oxidative damage and apoptosisUpregulation of AMPK phosphorylation and decreased NOX4 expression researchgate.net
Neonatal Rat Ventricular Myocytes (in vitro)Increased cellular viability, decreased LDH activityAMPK-dependent inhibition of inflammatory cytokine release nih.gov
Rat Model of I/RAttenuated mitochondrial dysfunction and dynamic imbalanceNot specified nih.gov

Improvement of Cardiac Function in Preclinical Models

Beyond the acute setting of I/R injury, metformin has been investigated for its long-term benefits on cardiac function and remodeling following myocardial infarction (MI). In a non-diabetic rat model of post-MI heart failure, long-term treatment with metformin resulted in a smaller infarct size, less left ventricular dilatation, and preserved left ventricular ejection fraction compared to controls. eur.nl These beneficial effects on cardiac structure and function were associated with decreased levels of atrial natriuretic peptide mRNA, a marker of heart failure. eur.nl

Studies in mouse models of heart failure after MI have shown that metformin improves cardiac systolic function and reduces the apoptosis of myocardial cells. nih.gov The mechanism appears to involve the regulation of mitochondrial energy metabolism. Metformin treatment was found to up-regulate the expression of Sirtuin 3 (SIRT3), which in turn decreases the acetylation level of PGC-1α, a key regulator of mitochondrial biogenesis. This action mitigates damage to the mitochondrial membrane potential and improves the respiratory function of mitochondria, ultimately enhancing cardiac function. nih.gov In a large animal model using swine with chronic myocardial ischemia, metformin administration improved ejection fraction, cardiac index, and contractility, while also improving perfusion to the most ischemic regions of the heart. nih.gov

Metformin's Effects on Cardiac Function in Preclinical Models

Animal ModelObserved EffectProposed MechanismReference
Non-diabetic Rat (Post-MI)Smaller infarct size, less LV dilatation, preserved ejection fractionAltered AMP kinase phosphorylation status eur.nl
Mouse (Post-MI Heart Failure)Improved systolic function, reduced myocardial apoptosisUpregulation of SIRT3, decreased PGC-1α acetylation, improved mitochondrial function nih.gov
Swine (Chronic Myocardial Ischemia)Improved ejection fraction, cardiac index, and contractilityReduced apoptotic cell death, improved perfusion nih.gov

Vasculoprotective Effects

Metformin's cardiovascular benefits extend to the vasculature. Preclinical evidence suggests it exerts protective effects on endothelial cells, which line the interior surface of blood vessels and are crucial for vascular health. In diabetic spontaneously hypertensive rats, metformin treatment improved endothelial function and reduced blood pressure, independent of its glucose-lowering effects. nih.gov The mechanism was found to involve an up-regulation of nitric oxide (NO) and endothelium-derived hyperpolarizing factor (EDHF), two key vasodilator molecules. nih.gov

Metformin's vasculoprotective actions are also linked to its ability to inhibit inflammation, oxidative stress, and endothelial cell senescence. nih.gov In various rodent models, metformin has been shown to improve endothelium-dependent relaxations by activating AMPK. researchgate.net This activation helps to increase NO production and inhibit the expression of inflammatory and adhesion molecules on endothelial cells. nih.gov Furthermore, metformin can reduce oxidative stress within endothelial cells by inhibiting NADPH oxidase, a major source of reactive oxygen species (ROS). nih.gov

Neuroprotective Mechanisms

In addition to its cardiovascular effects, metformin hydrochloride is being investigated for its neuroprotective potential. Preclinical studies suggest it can influence fundamental processes in the central nervous system, including the generation of new neurons and the modulation of inflammation, which may have implications for cognitive function.

Promotion of Neurogenesis in Animal Models and In Vitro

Metformin has been shown to promote neurogenesis—the formation of new neurons—in both in vitro and in vivo models. Studies have demonstrated that metformin can activate an atypical protein kinase C (PKC)-CREB-binding protein (CBP) pathway, which is essential for the genesis of neurons from neural precursors. jflab.ca This activation was observed to promote both rodent and human neurogenesis in culture. jflab.ca

In vivo studies in adult mice have confirmed these findings, showing that metformin administration increases the generation of new neurons in the hippocampus, a brain region critical for learning and memory. jflab.ca In aged mice, metformin treatment was found to restore cerebral blood flow and promote the neurogenic potential of the subependymal zone/subventricular zone (SVZ), another key neurogenic niche in the adult brain. aging-us.combiorxiv.org This effect was linked to an enhancement of glycolysis. aging-us.combiorxiv.org In vitro experiments on neural stem cells (NSCs) treated with metformin showed they differentiated into a higher proportion of neurons. aging-us.com Metformin has also been shown to expand the neural stem/precursor cell (NSPC) pool in vitro. nih.gov

Modulation of Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key factor in many neurodegenerative diseases. Metformin has demonstrated the ability to modulate this inflammatory response in preclinical models. In vitro studies using BV-2 microglial cells showed that metformin significantly attenuated the secretion of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), induced by inflammatory stimuli. bslonline.org

In animal models, metformin has been found to reduce neuroinflammation by inhibiting microglial activation and suppressing pro-inflammatory cytokines. nih.gov In a mouse model of sporadic Alzheimer's disease, metformin treatment decreased the levels of reactive astrocytes (GFAP) and activated microglia (Iba1) in the hippocampus and cortex. nih.gov Similarly, in a mouse model of Parkinson's disease, metformin was shown to delay astrocyte senescence by normalizing mitochondrial function. researchgate.net The anti-inflammatory effects of metformin are often linked to the activation of AMPK, which can inhibit the NF-κB signaling pathway, a critical regulator of inflammatory gene expression. nih.gov Studies in primary neurons and astrocytes have shown that metformin can suppress the release of pro-inflammatory mediators like TNF-α and IL-1β, while upregulating anti-inflammatory mediators such as IL-10 and IL-4. nih.govnih.gov

Potential for Cognitive Function Preservation in Animal Models

The ability of metformin to promote neurogenesis and modulate neuroinflammation suggests it may help preserve cognitive function. Several studies in animal models of cognitive impairment support this hypothesis. In a mouse model of sporadic Alzheimer's disease induced by streptozotocin, metformin treatment improved performance in the Novel Object Recognition and Barnes Maze tests, indicating enhanced learning and memory. nih.gov This cognitive improvement was accompanied by a reduction in dying neurons and neuroinflammation in the hippocampus. nih.gov

Similarly, in the SAMP8 mouse model of accelerated aging and spontaneous onset Alzheimer's, metformin improved both acquisition and retention in T-maze footshock avoidance and novel object recognition tasks. wustl.edu The biochemical analysis from this study suggested that metformin improved memory by decreasing levels of amyloid precursor protein (APP) fragments and hyperphosphorylated Tau. wustl.edu In aged mice, metformin administration was also shown to enhance cognition, an effect associated with restored cerebral blood flow and increased neurogenesis. aging-us.combiorxiv.org However, it is important to note that the effects might be complex, as one study involving long-term administration of metformin to a transgenic mouse model of Alzheimer's reported impairments in learning and memory. nih.gov

Metformin's Effects on Cognition in Animal Models

Animal ModelCognitive TestOutcomeAssociated Neuropathological FindingReference
Streptozotocin-induced Sporadic AD MouseNovel Object Recognition, Barnes MazeImproved learning and memoryReduced neuroinflammation and neuronal death in hippocampus nih.gov
SAMP8 Mouse (Accelerated Aging/AD)T-maze, Novel Object Recognition, Barnes MazeImproved acquisition and retentionDecreased APPc99 and phosphorylated Tau wustl.edu
Aged MiceNot SpecifiedEnhanced cognitionRestored cerebral blood flow and increased neurogenesis aging-us.combiorxiv.org
3xTg-AD Mouse (Transgenic AD)Touchscreen Operant ChambersImpaired learning and memory (long-term treatment)Increased β-amyloid oligomers, plaques, and phosphorylated tau nih.gov

Anti-inflammatory and Immunomodulatory Mechanisms

Metformin hydrochloride exhibits significant anti-inflammatory and immunomodulatory properties in various preclinical models. These effects are mediated through multiple mechanisms, including the suppression of pro-inflammatory cytokines, regulation of macrophage polarization, and modulation of T-cell responses.

Suppression of Pro-inflammatory Cytokines (e.g., IL-6, MCP-1, COX-2, IL-1β, TNF-α)

Preclinical studies have consistently demonstrated the ability of metformin to suppress the production and release of key pro-inflammatory cytokines. In a mouse model of lipopolysaccharide (LPS)-induced cytokine storm, pretreatment with metformin significantly reduced the serum levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govju.edu.sa Both oral and intraperitoneal administration of metformin were effective in reducing IL-1β and TNF-α levels, with the intraperitoneal route showing greater efficacy in lowering IL-6. nih.govju.edu.sa

Further in vivo and in vitro studies have corroborated these findings. For instance, in a mouse model of pre-eclampsia, metformin treatment led to a decrease in the expression of TNF-α, IL-6, and IL-1β. nih.gov Similarly, in primary hepatocytes from healthy animals, metformin inhibited TNF-α-dependent expression of IL-6 and IL-1β. kcl.ac.uk The anti-inflammatory effect of metformin is also observed in its ability to reduce the production of cyclooxygenase-2 (COX-2). nih.gov

The underlying mechanism for this cytokine suppression often involves the activation of AMP-activated protein kinase (AMPK). nih.govdovepress.com Metformin's activation of AMPK can lead to the inhibition of the NF-κB signaling pathway, a crucial regulator of inflammatory gene expression. nih.govdovepress.com By inhibiting NF-κB, metformin effectively downregulates the expression of a wide range of pro-inflammatory mediators. plos.orgfrontiersin.org

Table 1: Effect of Metformin Hydrochloride on Pro-inflammatory Cytokines in Preclinical Models

Cytokine Model System Key Findings
IL-1β LPS-induced cytokine storm in mice Significant reduction in serum levels with both oral and IP metformin pretreatment. nih.gov
IL-6 LPS-induced cytokine storm in mice Significant reduction in serum levels; IP administration was more effective than oral. nih.gov
TNF-α LPS-induced cytokine storm in mice Significant reduction in serum levels with both oral and IP metformin pretreatment. nih.gov
COX-2 LPS-treated mice Metformin pretreatment reduced the production of this inflammatory factor. nih.gov
MCP-1 Human retinal vascular endothelial cells Metformin inhibited the upregulation of MCP-1 induced by high glucose. plos.org

Regulation of Macrophage Polarization

Metformin influences macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. nih.govmdpi.com This shift is a key component of its immunomodulatory effects. In vitro studies using human monocytes have shown that metformin selectively inhibits their differentiation into M1 macrophages while preserving their ability to differentiate into M2 macrophages. mdpi.com

In a mouse model of pre-eclampsia, metformin treatment was found to decrease M1 macrophage polarization. nih.gov Mechanistically, metformin's effect on macrophage polarization is often linked to the activation of AMPK. researchgate.net Activated AMPK can inhibit the NF-κB pathway, which is critical for M1 polarization, and upregulate transcription factors like STAT6 and PPARγ that promote the M2 phenotype. researchgate.net Furthermore, metformin has been shown to inhibit the TLR4/NF-κB pathway, which is instrumental in M1 macrophage polarization. nih.gov

T-cell Mediated Inflammation Modulation (Th17s/Tregs Balance)

Metformin plays a crucial role in modulating T-cell mediated inflammation by influencing the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs). e-century.usnih.govplos.org Preclinical studies have demonstrated that metformin can suppress the differentiation of Th17 cells while promoting the development of Tregs. e-century.usnih.gov

In a mouse model of autoimmune insulitis, treatment with metformin significantly reduced the number of pro-inflammatory IFN-γ+ and IL-17+ CD4 T cells and increased the percentage of regulatory IL-10+ and Foxp3+ CD4 T cells. e-century.us Similarly, in a mouse model of collagen-induced arthritis, metformin was shown to regulate the Th17/Treg balance. e-century.us The mechanism underlying this modulation often involves the activation of AMPK and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which is a key regulator of T-cell differentiation. e-century.use-century.usfrontiersin.org By inhibiting mTOR, metformin can suppress the development of Th17 cells and favor the generation of Tregs. e-century.us

Mechanisms in Specific Inflammatory Disease Models

The anti-inflammatory effects of metformin have been investigated in various preclinical models of specific inflammatory diseases.

LPS-Induced Cytokine Storm: In a mouse model designed to mimic a cytokine storm induced by lipopolysaccharide (LPS), metformin pretreatment significantly suppressed the release of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α. nih.govju.edu.sa

Pre-eclampsia: In a mouse model of pre-eclampsia, metformin treatment ameliorated disease symptoms by promoting M2 macrophage polarization through the inhibition of the TLR4/NF-κB pathway. nih.gov This led to a reduction in hypertension, proteinuria, and the expression of inflammatory cytokines. nih.gov

Autoimmune Arthritis: In a mouse model of collagen-induced arthritis, metformin demonstrated therapeutic effects by regulating the Th17/Treg cell balance and reducing hyperplastic synovium. e-century.us This was attributed to the activation of AMPK and inhibition of mTOR. e-century.us

Inflammatory Bowel Disease: In a mouse model of inflammatory bowel disease, metformin was found to ameliorate the severity of the disease by suppressing the STAT3 signaling pathway and regulating the balance between Th17 and Treg cells. plos.org

Pulmonary Fibrosis: In animal models of pulmonary fibrosis, metformin has shown a protective effect on lung tissue by suppressing inflammation and the degree of fibrosis. nih.gov

Gut Microbiome Modulation

Metformin hydrochloride has been shown to significantly alter the composition and diversity of the gut microbiome in preclinical animal models. These changes in the gut microbiota are increasingly recognized as a potential mechanism contributing to metformin's therapeutic effects.

Alterations in Gut Microbial Composition and Diversity

Studies in various animal models have consistently demonstrated that metformin treatment leads to notable shifts in the gut microbial landscape. In high-fat diet-induced diabetic mouse models, metformin has been observed to modulate the gut microbiome. frontiersin.org For instance, research has shown an increased abundance of Akkermansia muciniphila following metformin administration, which has been correlated with improved metabolic profiles. nih.gov

In healthy mice, metformin treatment has also been found to alter the gut microbiome, with studies reporting enrichment of bacteria from the Verrucomicrobiaceae and Prevotellaceae families, and a depletion of those from the Lachnospiraceae and Rhodobacteraceae families. frontiersin.org Furthermore, in a mouse model of dextran sulfate sodium-induced colitis, metformin treatment was associated with a restoration of the biodiversity of the intestinal flora that was lost during inflammation. nih.gov This included a decrease in pathogenic Escherichia shigella and an increased abundance of beneficial Lactobacillus and Akkermansia. nih.gov

Table 2: Reported Changes in Gut Microbiota with Metformin Hydrochloride in Preclinical Models

Bacterial Group Model System Observed Change
Akkermansia muciniphila Aged obese mice Increased abundance correlated with improved metabolic profiles. nih.gov
Verrucomicrobiaceae Healthy mice Enriched. frontiersin.org
Prevotellaceae Healthy mice Enriched. frontiersin.org
Lachnospiraceae Healthy mice Depleted. frontiersin.org
Rhodobacteraceae Healthy mice Depleted. frontiersin.org
Escherichia shigella DSS-induced colitis in mice Decreased abundance. nih.gov
Lactobacillus DSS-induced colitis in mice Increased abundance. nih.gov

Impact on Short-Chain Fatty Acid Production

Preclinical studies in animal models have demonstrated that metformin hydrochloride can modulate the production of short-chain fatty acids (SCFAs) in the gut, which are key metabolites produced by the gut microbiota from dietary fibers. In a study involving high-fat diet-fed rats, administration of metformin led to significant changes in the colonic concentrations of several SCFAs. Specifically, the levels of butyric acid, valeric acid, and lauric acid were markedly increased, while the concentration of acetic acid was reduced nih.gov. These alterations in SCFA profiles were associated with a notable increase in the abundance of beneficial bacteria, such as Lactobacillus nih.gov. The correlation analysis from this study indicated that the elevated levels of butyrate and valerate were negatively associated with insulin (B600854) resistance and liver injury, suggesting a link between metformin-induced SCFA changes and improved metabolic parameters nih.gov. Early rodent studies also support the concept that metformin beneficially influences bacteria responsible for producing SCFAs nephropathol.com.

These findings from animal models highlight a mechanism where metformin hydrochloride's metabolic benefits may be partly mediated through its influence on the gut microbiota's capacity to produce specific short-chain fatty acids.

Table 1: Effect of Metformin on Short-Chain Fatty Acid Levels in High-Fat Diet Rats

Short-Chain Fatty Acid Effect of Metformin Treatment Animal Model Reference
Butyric Acid Increased High-Fat Diet Rats nih.gov
Valeric Acid Increased High-Fat Diet Rats nih.gov
Lauric Acid Increased High-Fat Diet Rats nih.gov
Acetic Acid Decreased High-Fat Diet Rats nih.gov

Influence on Intestinal Barrier Integrity

Metformin hydrochloride has been shown to exert protective effects on the intestinal barrier in various preclinical models. In mouse models of colitis, metformin treatment helped preserve intestinal barrier integrity by preventing the loss of key tight junction proteins, including occludin and zonula occludens-1 (ZO-1) asm.org. This preservation of tight junction structure was associated with a reduction in bacterial translocation from the gut into the systemic circulation asm.org.

Further evidence comes from studies on interleukin-10 deficient (IL-10-/-) mice, a model for inflammatory bowel disease. In these mice, metformin supplementation improved intestinal barrier function, which was attributed to an increase in the differentiation of goblet cells and Paneth cells nih.govmdpi.com. It also restored the expression of claudin-3, a critical tight junction protein for maintaining barrier function mdpi.com.

In vitro experiments using Caco-2 intestinal epithelial cell monolayers have corroborated these findings. Metformin was found to protect these cell layers from chemically induced damage, preventing the typical decrease in transepithelial electrical resistance (TEER), a measure of barrier integrity, and reducing hyperpermeability to fluorescein isothiocyanate–dextran asm.org. In a model of inflammation induced by tumor necrosis factor-alpha (TNF-α), metformin attenuated the disruption of tight junctions by inhibiting the myosin light chain kinase (MLCK)-myosin light chain (MLC) signaling pathway nih.gov. The protective effect of metformin on tight junctions appears to be dependent on the activation of AMP-activated protein kinase (AMPK), as studies have shown that metformin promotes the expression and proper assembly of ZO-1, occludin, and claudin-1 via an AMPK-dependent mechanism dntb.gov.uanih.gov. This was further confirmed in a three-dimensional intestinal organoid model, where metformin restored permeability and protected the expression of tight junction markers claudin-2 and claudin-7 against TNF-α-induced injury oup.com.

Table 2: Preclinical Evidence of Metformin's Effect on Intestinal Barrier Integrity

Model System Key Findings Mechanism of Action Reference
Mouse Model of Colitis Protected against loss of occludin and ZO-1; prevented bacterial translocation. Not specified asm.org
Interleukin-10 Deficient Mice Improved barrier function; increased goblet and Paneth cell differentiation; restored claudin-3 expression. Not specified nih.govmdpi.com
Caco-2 Cell Monolayers Protected against decreased TEER and hyperpermeability. Inhibition of MLCK-MLC signaling pathway; AMPK-dependent expression and assembly of tight junction proteins. asm.orgnih.govdntb.gov.uanih.gov
Intestinal Organoids Restored intestinal epithelium permeability; protected claudin-2 and claudin-7 expression. Not specified oup.com

Microbiota-Mediated Effects on Host Metabolism

Preclinical research indicates that metformin hydrochloride's therapeutic effects on host metabolism are significantly mediated by its modulation of the gut microbiota. In high-fat diet-induced obese mouse models, metformin administration consistently leads to improvements in key metabolic markers, including reductions in serum glucose levels, body weight, and total cholesterol asm.orgnih.gov. These metabolic improvements are tightly linked to distinct shifts in the composition of the gut microbiome.

Specifically, metformin treatment has been observed to increase the abundance of the mucin-degrading bacterium Akkermansia muciniphila and also Clostridium cocleatum asm.org. The importance of these microbial changes was demonstrated in a fecal microbiota transplantation (FMT) study, where transferring the gut microbiota from metformin-treated donor mice to recipient mice resulted in improved body weight and lipid profiles in the recipients nih.gov. This suggests that the metformin-altered microbiota can confer metabolic benefits.

Furthermore, metformin has been shown to restore intestinal homeostasis in animal models of metabolic disorders, an effect that correlates strongly with the amelioration of host glucolipid metabolism nih.gov. Beyond altering the composition of the microbiota, metformin also influences its functional capacity. Metagenomic analyses have revealed that metformin treatment upregulates several metabolic pathways within the gut microbiota, including those involved in sphingolipid and fatty acid metabolism asm.org. These findings underscore that metformin's impact on host metabolism is not solely a direct effect of the drug, but is also an indirect consequence of its ability to reshape the gut microbial ecosystem and its metabolic functions.

Renal Protective Mechanisms

Metformin hydrochloride has demonstrated significant renal protective properties in a variety of preclinical models, acting through multiple molecular pathways. A primary mechanism is its anti-inflammatory effect within the kidney. In animal models such as unilateral ureteral obstruction, metformin has been shown to reduce renal lesions by decreasing the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) nih.gov. Similar anti-inflammatory effects were observed in vitro in rat glomerular mesangial cells exposed to high glucose conditions nih.gov.

Another key protective mechanism is the attenuation of oxidative stress. Metformin has been found to inhibit the generation of reactive oxygen species (ROS) and downstream signaling pathways in hyperglycemic mesangial cells nih.gov. This antioxidant property is also evident in models of drug-induced nephrotoxicity, such as that caused by gentamicin, where metformin ameliorates kidney damage by restoring mitochondrial function and normalizing oxidative stress nephropathol.comnih.gov. In hyperinsulinemic Zucker diabetic fatty rats, metformin treatment protected the kidneys from both oxidative stress and subsequent genomic damage oup.com.

In models of diabetic kidney disease, metformin has been shown to suppress not only inflammation and oxidative stress but also renal fibrosis researchgate.net. Furthermore, in a rat model of adenine-induced chronic kidney disease, metformin provided protection by alleviating kidney inflammation and apoptosis through the inhibition of the NF-κB p65 and MAPK signaling pathways mdpi.com. These diverse preclinical findings highlight metformin's multifactorial approach to renal protection, targeting key pathological processes of inflammation, oxidative stress, and apoptosis.

Bone Metabolism and Regeneration

Promotion of Osteogenic Differentiation

Preclinical studies have consistently shown that metformin hydrochloride promotes the differentiation of mesenchymal stem cells (MSCs) into osteoblasts, the cells responsible for bone formation. In vitro experiments using rat adipose-derived stromal cells (ASCs) demonstrated that metformin enhances osteogenic differentiation, as evidenced by increased expression of osteogenic markers like alkaline phosphatase and osteocalcin, and promotes the formation of a mineralized extracellular matrix mdpi.com. This pro-osteogenic effect is believed to be mediated, at least in part, through the activation of the AMP-activated protein kinase (AMPK) pathway mdpi.com.

Similarly, in human bone marrow-derived MSCs (hBMSCs), metformin was found to significantly promote osteogenic differentiation. The mechanism in these cells was linked to the inhibition of glycogen (B147801) synthase kinase 3 beta (GSK3β) activity, a downstream target of the AMPK signaling pathway europeanreview.orgeuropeanreview.org. Metformin also showed efficacy under conditions mimicking diabetes, as it was able to reverse the inhibitory effects of a high-glucose environment on MSC proliferation and osteogenesis nih.gov.

In vivo studies have corroborated these cellular findings. In a rat model with cranial defects, metformin administration accelerated bone healing and the formation of mature bone tissue mdpi.com. In various diabetic mouse models where bone healing is typically impaired, metformin treatment rescued the delay in fracture repair by enhancing both bone formation and chondrogenesis nih.govelifesciences.orgelifesciences.org. Additionally, metformin stimulated the regeneration of bone lesions in both diabetic and non-diabetic rats, highlighting its potential role in bone repair across different metabolic states nih.govunlp.edu.ar.

Inhibition of Adipogenic Differentiation in Bone Marrow

Bone marrow contains mesenchymal stem cells (MSCs) that can differentiate into either bone-forming osteoblasts or fat-storing adipocytes. Preclinical evidence suggests that metformin hydrochloride can influence this lineage allocation, favoring osteogenesis over adipogenesis.

In vitro studies using rat bone marrow MSCs have shown that metformin treatment leads to a decrease in the mRNA expression of adipocyte markers and effectively blocks the formation of cytoplasmic lipid droplets, which is a hallmark of adipocyte differentiation researchgate.netnih.gov. This inhibitory effect on adipogenesis is thought to be mediated through the suppression of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipocyte formation researchgate.netnih.gov. Metformin was also shown to partially counteract the pro-adipogenic effects of the drug rosiglitazone on bone marrow progenitor cells in culture nih.govunlp.edu.ar. In human adipose-derived stem cells, metformin inhibited adipogenic differentiation in a dose-dependent manner semanticscholar.org.

However, some conflicting data exists from in vivo studies. One study reported that while metformin inhibited adipogenesis in MSCs in vitro, it paradoxically led to an increase in bone marrow adipose tissue in both lean (C57BL/6) and obese (ob/ob) mice nih.govaging-us.com. The researchers hypothesized that this discrepancy might be explained by an observed increase in MSC apoptosis at higher concentrations of metformin, which could alter the cellular dynamics within the bone marrow niche nih.govaging-us.com.

Table 3: Preclinical Findings on Metformin's Role in Osteogenic and Adipogenic Differentiation

Cell/Animal Model Effect on Osteogenesis Effect on Adipogenesis Potential Mechanism Reference
Rat Adipose-Derived Stromal Cells Promoted Not Assessed AMPK activation mdpi.com
Human Bone Marrow MSCs Promoted Not Assessed AMPK/GSK3β inhibition europeanreview.orgeuropeanreview.org
Rat Bone Marrow MSCs Promoted Inhibited PPARγ inhibition researchgate.netnih.gov
Rat Cranial Defect Model Accelerated bone healing Not Assessed Not specified mdpi.com
Diabetic Mouse Fracture Models Rescued impaired bone healing Not Assessed Not specified nih.govelifesciences.orgelifesciences.org
Human Adipose-Derived Stem Cells Not Assessed Inhibited Not specified semanticscholar.org
C57BL/6 and ob/ob Mice Not Assessed Increased (in vivo) MSC apoptosis nih.govaging-us.com

Trabecular Bone Formation

Preclinical investigations in various in vitro and animal models have explored the effects of metformin hydrochloride on trabecular bone formation, revealing a complex interplay of cellular and molecular signaling pathways. The majority of studies suggest a pro-osteogenic role, primarily through the promotion of osteoblast differentiation and function, although some conflicting results have been reported.

In Vitro Studies: Osteogenic Differentiation

A significant body of in vitro research indicates that metformin directly enhances the osteogenic differentiation of various progenitor cells, including bone marrow stromal cells (BMSCs), mesenchymal stem cells (MSCs), and adipose-derived stromal cells (ASCs). nih.govmdpi.com Treatment of these cells with metformin has been shown to increase the activity of alkaline phosphatase (ALP), a key early marker of osteoblast differentiation. nih.govnih.govunlp.edu.ar Furthermore, metformin upregulates the expression of critical osteoblastic marker genes such as Runt-related transcription factor 2 (RUNX2), osterix (OSX), Collagen type I (Col-I), and osteocalcin (OCN). nih.goveuropeanreview.orgnih.gov This enhancement of osteogenic markers culminates in increased extracellular matrix mineralization, as demonstrated by Alizarin Red staining in multiple studies. mdpi.comeuropeanreview.orgresearchgate.net

The primary molecular mechanism implicated in metformin's pro-osteogenic effects is the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.govnih.govscispace.com Activation of AMPK by metformin is believed to promote osteoblast differentiation through several downstream effects, including the enhancement of autophagy, a cellular process that provides the necessary energy and metabolites for differentiation. nih.govresearchgate.net The role of AMPK is supported by experiments where the co-treatment with an AMPK inhibitor, Compound C, attenuated the metformin-induced increases in ALP activity and osteogenic gene expression. nih.govnih.gov

Other signaling pathways have also been identified. Some research suggests that metformin promotes osteoblast differentiation by inhibiting glycogen synthase kinase 3 beta (GSK3β), which subsequently activates the Wnt/β-catenin signaling pathway, a crucial regulator of bone formation. europeanreview.orgnih.gov

While many studies demonstrate a positive effect, some reports indicate that the osteogenic influence of metformin may be concentration-dependent, with very high concentrations potentially inhibiting osteoblast differentiation. nih.govresearchgate.netnih.gov

Table 1: Effect of Metformin on Osteogenic Markers in In Vitro Cell Cultures
Cell TypeMarkerEffect ObservedReference
Human Bone Marrow Mesenchymal Stem Cells (hBMSCs)Col-1, OCN, RUNX2 mRNASignificantly increased expression in a dose-dependent manner. europeanreview.org
Human Bone Marrow Mesenchymal Stem Cells (hBMSCs)Alkaline Phosphatase (ALP) ActivitySignificantly increased at day 14. europeanreview.org
Human Bone Marrow Mesenchymal Stem Cells (hBMSCs)Matrix Mineralization (Alizarin Red Staining)Significantly enhanced at day 21. europeanreview.org
Placenta-Derived Mesenchymal Stem Cells (PL-MSCs)RUNX2, OSX, OCN, COL1 mRNAIncreased expression levels. nih.gov
Rat Bone Marrow Progenitor Cells (BMPCs)Type I Collagen SynthesisIncreased after 15 days of culture. unlp.edu.ar
Rat Bone Marrow Progenitor Cells (BMPCs)Extracellular Calcium DepositionIncreased after 21 days of culture. unlp.edu.ar
Rat Adipose-Derived Stromal Cells (rASCs)Alkaline Phosphatase (ALP) and Osteocalcin (OCN)Increased expression and secretion. mdpi.com

Animal Model Studies: Bone Structure and Healing

Evidence from animal models largely supports the osteogenic potential of metformin observed in vitro, particularly in models of metabolic disease or bone injury. In a murine model of osteoporosis, metformin treatment was found to significantly improve fracture healing. nih.govresearchgate.net Micro-computed tomography (Micro-CT) analysis of the fracture sites revealed that metformin increased key trabecular bone parameters, including bone mineral density (BMD), bone volume fraction (BV/TV), and trabecular number (Tb.N), while decreasing trabecular separation (Tb.Sp). nih.govresearchgate.net Similarly, in diabetic mouse models, metformin administration rescued delayed bone healing and remodeling following fractures or drill-hole injuries. biorxiv.org Studies in rats have also shown that metformin treatment can increase trabecular volume and osteocyte density in the femur and stimulate bone regeneration in cranial defect models. mdpi.comnih.gov

The beneficial effects in these animal studies are often linked to the stimulation of osteoblast activity and the expression of osteogenic markers within the bone tissue. nih.govunlp.edu.ar For instance, metformin administration in rats was shown to enhance the expression of the osteoblast-specific transcription factor Runx2/Cbfal in bone marrow progenitor cells. unlp.edu.ar

However, the effect of metformin on trabecular bone in healthy or non-diabetic animal models is less clear, with some studies reporting conflicting findings. One study involving ovariectomized mice found that metformin had no significant effect on trabecular bone volume (BV/TV), trabecular number, or thickness compared to a saline control. nih.gov This same study also reported that metformin reduced the bone formation rate in trabecular bone, suggesting it may not be universally osteogenic in vivo. nih.govuni.lu These discrepancies suggest that the positive effects of metformin on trabecular bone formation may be more pronounced in conditions of metabolic stress or compromised bone health, such as osteoporosis or diabetes. biorxiv.org

Table 2: Effect of Metformin on Trabecular Bone Parameters in Animal Models
Animal ModelBone ParameterOutcome of Metformin TreatmentReference
Murine Model of Osteoporosis (Tibia Fracture)Bone Mineral Density (BMD)Significantly increased. nih.gov
Murine Model of Osteoporosis (Tibia Fracture)Bone Volume Fraction (BV/TV)Significantly increased. nih.govresearchgate.net
Murine Model of Osteoporosis (Tibia Fracture)Trabecular Number (Tb.N)Significantly increased. nih.govresearchgate.net
Murine Model of Osteoporosis (Tibia Fracture)Trabecular Separation (Tb.Sp)Significantly decreased. nih.govresearchgate.net
Type 2 Diabetic (MKR) Mice (Drill-Hole Injury)Bone Mineral Density (BMD)Significantly higher compared to untreated diabetic mice. biorxiv.org
Type 2 Diabetic (MKR) Mice (Drill-Hole Injury)Bone Volume Fraction (BV/TV)Significantly higher compared to untreated diabetic mice. biorxiv.org
Ovariectomised C57BL/6 Mice (Tibia)Bone Volume Fraction (BV/TV)No significant change compared to saline. nih.gov
Ovariectomised C57BL/6 Mice (Tibia)Trabecular Number & ThicknessNo significant change compared to saline. nih.gov

Analytical Methodologies and Pharmacokinetic Research in Preclinical Contexts

Advanced Analytical Techniques for Metformin (B114582) Hydrochloride Quantification

A variety of analytical methods are employed for the precise quantification of metformin hydrochloride in different matrices, including bulk drug, pharmaceutical formulations, and biological fluids. These techniques are crucial for quality control, formulation development, and pharmacokinetic research.

Spectroscopic Methods (Ultraviolet-Visible, Fourier Transform Infrared, Nuclear Magnetic Resonance)

Ultraviolet-Visible (UV-Vis) Spectroscopy is a widely used technique for the determination of metformin hydrochloride. ajrconline.orgchemrj.org It is a simple, cost-effective, and rapid method. ajrconline.org The principle of this method is based on the measurement of the absorption of ultraviolet radiation by the analyte. Metformin hydrochloride typically exhibits a maximum absorbance (λmax) at approximately 232 nm to 235 nm. chemrj.orgijtsrd.com The Beer-Lambert law, which states a linear relationship between absorbance and concentration, is generally obeyed in a specific concentration range, for instance, 2-10 µg/ml or 8-13 µg/mL. chemrj.orgscispace.com The area under the curve (AUC) method in UV spectroscopy has also been successfully developed and validated for the estimation of metformin hydrochloride, measuring the zero-order spectrum between 228 nm and 236 nm. ajrconline.org

Fourier Transform Infrared (FTIR) Spectroscopy is another valuable tool in the analysis of metformin hydrochloride. This technique is particularly useful for identifying the functional groups within the molecule and for studying potential interactions between metformin and other substances, such as polymers in drug delivery systems. nih.gov For example, FTIR has been used to suggest the presence of hydrogen bonding interactions between metformin hydrochloride and poly (lactic acid) (PLA) in microparticle formulations. nih.govugr.es

Nuclear Magnetic Resonance (NMR) Spectroscopy , while not as commonly used for routine quantification as UV-Vis or HPLC, provides detailed structural information about the metformin molecule. It is a powerful technique for the characterization of the compound and its potential metabolites.

Chromatographic Methods (High-Performance Liquid Chromatography, Ultra-High Performance Liquid Chromatography, Gas Chromatography, High-Performance Thin-Layer Chromatography, Liquid Chromatography-Tandem Mass Spectrometry)

Chromatographic techniques are the cornerstone of metformin hydrochloride analysis, offering high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) is the most extensively used method for the quantification of metformin hydrochloride. ijsred.comjddtonline.info Reversed-phase HPLC (RP-HPLC) is particularly common, often utilizing a C18 column. nih.govresearchgate.netinnovareacademics.in Various mobile phase compositions have been reported, frequently consisting of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.netnih.gov Detection is typically performed using a UV detector at the λmax of metformin, around 232-235 nm. chemrj.orgijsred.comresearchgate.net HPLC methods have been developed and validated for analyzing metformin in bulk, tablets, and biological fluids like human plasma. nih.govnih.gov The run times for these methods are often short, allowing for high-throughput analysis. rasayanjournal.co.in

Ultra-High Performance Liquid Chromatography (UPLC) offers advantages over conventional HPLC, including faster analysis times and improved resolution. UPLC methods have also been reported for the determination of metformin. ymerdigital.com

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), provides high sensitivity and specificity for metformin analysis. rasayanjournal.co.in This technique has been successfully used for the detection and quantification of metformin in tablet formulations and even in environmental samples like surface water. rasayanjournal.co.inrsc.org GC-MS can also be employed for the analysis of impurities, such as N-nitrosodimethylamine (NDMA), in metformin products. nih.goveuropeanpharmaceuticalreview.com

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the quantification of metformin hydrochloride. ymerdigital.combiomedpharmajournal.org It is a planar chromatographic method that allows for the simultaneous analysis of multiple samples. HPTLC methods have been developed for the estimation of metformin in single and combination dosage forms, with densitometric analysis typically performed in the UV region. biomedpharmajournal.orgrasayanjournal.co.inwalshmedicalmedia.comscholarsresearchlibrary.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of metformin, particularly in biological matrices where low concentrations need to be detected. ymerdigital.comworktribe.com This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. A validated flow injection analysis–tandem mass spectrometry method has been used to determine serum metformin concentrations in dogs. worktribe.comnih.gov

Electrochemical Approaches

Electrochemical methods offer a sensitive and often low-cost alternative for the determination of metformin hydrochloride. These techniques are based on the electrochemical properties of the metformin molecule. Various electrochemical sensors have been developed for this purpose, providing rapid and reliable measurements.

Emerging Technologies (Mass Spectrometry, Biosensors)

Mass Spectrometry (MS) , particularly when coupled with chromatographic techniques like GC and LC, is a powerful tool for both quantification and structural elucidation of metformin and its related substances. rasayanjournal.co.inrsc.org High-resolution mass spectrometry (HRMS) offers enhanced selectivity and sensitivity for identifying and quantifying trace-level impurities. nih.gov

Biosensors represent a promising and emerging area for metformin analysis. These devices utilize biological recognition elements, such as enzymes or antibodies, coupled with a transducer to provide a measurable signal in the presence of metformin. While still in development for routine use, biosensors have the potential for highly specific and real-time monitoring.

Method Development and Validation for Research Purposes

The development and validation of analytical methods for metformin hydrochloride are critical to ensure the reliability and accuracy of research data. researchgate.net Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). akjournals.comnih.gov Key validation parameters include linearity, accuracy, precision (intraday and interday), specificity, limit of detection (LOD), and limit of quantification (LOQ). ajrconline.orgscispace.comrasayanjournal.co.in For instance, a developed UV spectrophotometric method showed linearity in the concentration range of 8-13 μg/mL with a correlation coefficient of 0.99996. scispace.com Similarly, HPTLC methods have been validated for linearity over specific concentration ranges, such as 100-300 ng/spot. biomedpharmajournal.org The Quality by Design (QbD) approach has also been applied to the development of HPLC methods for metformin, allowing for a more systematic and robust optimization of experimental conditions. nih.gov

Pharmacokinetic Research in Animal Models

Pharmacokinetic studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of metformin hydrochloride. These studies provide crucial data that can inform the design of clinical trials in humans. Various animal models, including rats, dogs, and rabbits, have been utilized for this purpose.

In rats , the pharmacokinetics of metformin have been investigated after both intravenous and oral administration. scholaris.ca Studies have shown that metformin is minimally bound to plasma proteins and is primarily excreted unchanged in the urine. scholaris.ca The half-life of metformin in rats has been reported to be significantly increased under simulated high altitude hypoxia. nih.govresearchgate.netfrontiersin.orgconsensus.app The oral bioavailability of metformin in rats has been estimated to be around 29.9%, with significant gastrointestinal and hepatic first-pass effects. researchgate.net

In dogs , pharmacokinetic studies have been conducted to investigate the disposition of metformin after intravenous and oral administration. worktribe.comnih.gov These studies have revealed high interindividual variability in serum metformin concentrations. worktribe.comnih.gov The mean half-life following intravenous administration was found to be approximately 20.4 hours, and the oral bioavailability was about 31%. worktribe.comnih.govavma.orgresearchgate.net

In rabbits , pharmacokinetic studies have also been performed, including investigations into sustained-release formulations of metformin. nih.govugr.esnih.gov These studies have shown that sustained-release microparticles can prolong the mean residence time and half-life of metformin compared to an oral solution. nih.govugr.esresearchgate.netresearchgate.net

The following table summarizes key pharmacokinetic parameters of metformin hydrochloride in different animal models.

Animal ModelRoute of AdministrationTmax (h)Cmax (µg/mL)Half-life (h)Bioavailability (%)Reference
Rat Oral (45 mg/kg)--Increased under hypoxia- nih.govresearchgate.net
Rat Oral (100 mg/kg)--~2.4~29.9 researchgate.net
Dog IV (24.77 mg/kg)--20.4 ± 4.1- worktribe.comnih.gov
Dog Oral (19.14 mg/kg)2.5 ± 0.4--31 worktribe.comnih.govavma.org
Rabbit Oral Solution (5 mg/kg)1.833.19 ± 0.16-- nih.gov
Rabbit Oral Microparticles (5 mg/kg)2.31.36 ± 0.05-- nih.gov

Table 1. Pharmacokinetic Parameters of Metformin Hydrochloride in Various Animal Models.

Absorption Kinetics and Mechanisms in Preclinical Species

The absorption of metformin hydrochloride in preclinical species is characterized as incomplete and variable. As a hydrophilic base, metformin exists predominantly as a cation at physiological pH, which limits its passive diffusion across cellular membranes. nih.govfda.gov.ph Consequently, its absorption is highly dependent on carrier-mediated transport systems. The primary site of absorption is the small intestine. nih.gov

In vivo studies have demonstrated this variability across different animal models. For instance, the absolute oral bioavailability of metformin is approximately 31% in healthy mixed-breed dogs. scispace.com In other species like cats and horses, both incomplete absorption and low bioavailability are also observed. nih.gov This variability is attributed, in part, to the expression and activity of specific transporters in the gastrointestinal tract. Key transporters implicated in the intestinal absorption of metformin include organic cation transporters (OCTs) and the plasma membrane monoamine transporter (PMAT). fda.gov.phrjpbcs.com

Interestingly, preclinical studies in rats with a knockout of the rOCT1 transporter did not show a significant impact on the oral absorption of metformin, suggesting that other transport mechanisms play a compensatory or primary role in this species. scielo.br The absorption process is also noted to be saturable, which can lead to lower bioavailability at higher doses. asiapharmaceutics.info

Distribution Profiles Across Animal Tissues and Cellular Compartments

Following absorption, metformin hydrochloride is rapidly and widely distributed into various organs. nih.goveuropa.eu It exhibits minimal binding to plasma proteins, which contributes to its extensive distribution. rjpbcs.com Preclinical studies using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and positron emission tomography (PET) with 11C-metformin have provided detailed insights into its tissue disposition in animal models such as mice and rats. researchgate.netsnmjournals.org

A consistent finding across studies is that metformin accumulates to significantly higher concentrations in specific tissues compared to plasma. The highest concentrations are typically found in the liver, kidneys, and intestine. nih.govresearchgate.netsnmjournals.org In normoglycemic mice, steady-state concentrations of metformin were found to be approximately three-fold higher in the liver and six-fold higher in the kidney relative to plasma concentrations. researchgate.nettga.gov.au This preferential accumulation in the liver is consistent with it being a primary site of metformin's pharmacological action and is mediated by the hepatic organic cation transporter 1 (OCT1). scialert.netnih.gov

Other tissues show different distribution patterns. Muscle concentrations in mice are slightly higher than those in plasma. researchgate.nettga.gov.au In contrast, metformin has limited penetration across the blood-brain barrier, with brain concentrations measured at only about 20% of the corresponding plasma level in mice. researchgate.netsnmjournals.orgtga.gov.au This restricted entry is due to its hydrophilic nature and active efflux by transporters like P-glycoprotein (P-gp) at the barrier. scialert.net Red blood cells have also been identified as a potential secondary compartment of distribution, where the compound appears to accumulate and has a much longer elimination half-life than in plasma. nih.gov The volume of distribution is large, as demonstrated in dogs where it was measured to be 44.8 ± 23.5 L/kg. scispace.com

Animal ModelTissueConcentration Relative to PlasmaReference
MouseLiver~3-fold higher researchgate.nettga.gov.au
MouseKidney~6-fold higher researchgate.nettga.gov.au
MouseMuscleSlightly higher researchgate.nettga.gov.au
MouseBrain~20% of plasma level researchgate.nettga.gov.au
RodentsIntestineHigh accumulation snmjournals.org

Elimination Pathways and Half-Life in Animal Models

Metformin hydrochloride is not metabolized in the liver or other tissues and is eliminated from the body almost entirely as the unchanged parent drug. nih.govasiapharmaceutics.infonih.gov The primary route of elimination is renal excretion. nih.gov This process is efficient and involves a combination of glomerular filtration and active tubular secretion, with renal clearance values often exceeding 400 mL/min, indicating the significant contribution of active transport. nih.gov The key transporters responsible for the secretion of metformin from the renal proximal tubules into the urine are OCT2, located on the basolateral membrane, and multidrug and toxin extrusion (MATE) proteins on the apical membrane. snmjournals.orgresearchgate.net

The elimination half-life of metformin in preclinical species can vary and appears to be dependent on the duration of the sampling period in pharmacokinetic studies. Shorter studies in species like dogs and cats reported a half-life of approximately 2 hours. nih.gov However, studies with more extended sampling times have revealed a much longer terminal elimination phase. For example, a study in dogs that collected samples for up to 72 hours reported a mean elimination half-life of 20.4 ± 4.1 hours. nih.govscispace.com Similarly, in rats, studies with a 24-hour sampling window observed a half-life of 5.12 hours, compared to 2.1–2.5 hours reported in studies with a 10-hour timeframe. scielo.br This suggests that many single-dose studies may not capture the full disposition profile, particularly the slow release from deep tissue compartments or red blood cells. scielo.br

Animal ModelReported Half-Life (t½)Study Conditions/NotesReference
Dog~2 hoursShort-duration studies nih.gov
Dog20.4 ± 4.1 hours72-hour sampling period scispace.com
Cat~2 hoursShort-duration studies nih.gov
Rat2.1–2.5 hours10-hour sampling period scielo.br
Rat5.12 hours24-hour sampling period scielo.br

Mechanistic Drug Interactions in Preclinical Systems

Pharmacokinetic Interactions via Transporter Inhibition

Given that the absorption, distribution, and elimination of metformin are heavily reliant on OCT and MATE transporters, there is a significant potential for pharmacokinetic drug-drug interactions with compounds that inhibit these pathways. researchgate.net Preclinical studies in animal models and in vitro cell systems have been instrumental in elucidating these mechanisms.

A classic example is the interaction with cimetidine (B194882), an inhibitor of both OCT and MATE transporters. nih.govresearchgate.net In a pharmacokinetic study in Sprague-Dawley rats, co-administration of cimetidine with intravenous metformin resulted in a 3.2-fold increase in the area under the curve (AUC) for metformin and a 73% reduction in its renal clearance. nih.gov These findings demonstrate that inhibition of renal transporters leads to decreased metformin excretion and consequently higher systemic exposure. In vitro studies using Madin-Darby Canine Kidney (MDCK) cells transfected with human transporters have further confirmed that cimetidine inhibits MATE1-mediated transport of metformin. nih.gov

Other compounds have also been shown to interact with metformin via these transporter systems in preclinical models. Verapamil, a known OCT2 inhibitor, when co-administered with metformin in rats, inhibited the OCT2-mediated renal excretion of metformin, leading to increased systemic exposure. nih.gov PET studies in rats using 11C-metformin have also shown that the kinetics of metformin uptake in the kidney and liver are altered when challenged with other OCT inhibitors like quinine (B1679958) and cisplatin. snmjournals.org These preclinical findings highlight the critical role of transporters in mediating clinically relevant drug interactions with metformin.

Pharmacodynamic Interactions with Other Compounds

Preclinical studies have investigated the pharmacodynamic interactions between metformin and other therapeutic agents, revealing both synergistic and antagonistic effects.

In studies combining metformin with the dipeptidyl peptidase-IV (DPP-IV) inhibitor vildagliptin (B1682220) in rats, a pharmacokinetic interaction was noted where the plasma AUC of metformin increased by 1.4 to 2.1 times when co-administered with vildagliptin. tga.gov.au From a pharmacodynamic perspective, the effect of vildagliptin to increase plasma levels of active glucagon-like peptide-1 (GLP-1) was significantly enhanced in the presence of metformin, suggesting a beneficial synergistic interaction for glycemic control. nih.gov

Interactions with lipid-lowering agents have also been explored. In alloxan-induced diabetic rats, the combination of metformin with statins (atorvastatin or rosuvastatin) resulted in a significantly greater reduction in serum glucose levels compared to metformin alone. scialert.net Furthermore, the combination enhanced the hypolipidemic activity of the statins. scialert.net A similar beneficial interaction was observed with fenofibrate (B1672516) in diabetic, hyperlipidemic rats, where the combination therapy showed a marked improvement in lipid profiles without significant pharmacokinetic alterations. asiapharmaceutics.info

Conversely, some interactions can be antagonistic. A study in normal and diabetic rats, as well as in rabbits, found that the calcium channel blocker lacidipine (B1674219) reduced the hypoglycemic effect of metformin. scispace.com Another study in rats and rabbits showed that the antiarrhythmic drug disopyramide (B23233) enhanced the glucose-lowering effect of metformin, which was associated with a marginal increase in metformin's pharmacokinetic parameters. scielo.br These preclinical models are crucial for identifying potential interactions and understanding the underlying pharmacodynamic mechanisms before clinical evaluation.

Future Directions and Emerging Research Avenues for Metformin Hydrochloride

Identification of Novel Molecular Targets

For a long time, the primary mechanism of metformin (B114582) was attributed to the activation of AMP-activated protein kinase (AMPK). nih.govnih.gov However, recent studies are revealing that metformin's therapeutic effects are more complex, involving a variety of molecular targets beyond AMPK. nih.govnih.gov

One of the most significant recent discoveries is the identification of mitochondrial glycerophosphate dehydrogenase (mGPDH) as a direct target. nih.govdrugbank.com Inhibition of this enzyme by metformin alters the cell's redox state, which in turn suppresses the production of glucose in the liver (hepatic gluconeogenesis). nih.govdrugbank.com This finding provides a more nuanced understanding of how metformin achieves its glucose-lowering effects.

Researchers are also investigating other potential targets. Recent studies have pointed to the lysosomal pathway as another site of metformin action. mdpi.comrosj.org Specifically, metformin may inhibit the lysosomal proton pump v-ATPase, which is a key player in the activation of AMPK when cells are starved of glucose. rosj.orgresearchgate.net Another identified target is PEN2, a component of the γ-secretase complex, which appears to be involved in a lysosomal AMPK pathway targeted by low-dose metformin. rosj.org

Furthermore, the nuclear factor erythroid 2-related factor 2 (Nrf2)-SIRT3 signaling axis has been identified as a pathway influenced by metformin. rosj.org This pathway is crucial for protecting cells against oxidative stress. mdpi.com By modulating this axis, metformin may exert some of its protective effects against cellular damage. The diverse array of identified targets underscores the pleiotropic nature of metformin's actions. nih.gov

Exploration of Unconventional Mechanisms of Action

Beyond the identification of new molecular targets, researchers are exploring unconventional mechanisms that contribute to metformin's broad therapeutic profile. These mechanisms often involve complex interactions within and between different biological systems.

A key area of investigation is metformin's effect on the gut microbiome. frontiersin.organnualreviews.org A growing body of evidence suggests that metformin can modulate the composition and function of the intestinal microbiota. frontiersin.orgdroracle.ai For instance, metformin has been shown to increase the abundance of beneficial bacteria like Akkermansia muciniphila and short-chain fatty acid (SCFA)-producing bacteria. frontiersin.orgdroracle.ai These changes in the gut microbiome are thought to contribute to metformin's metabolic benefits, including improved glucose tolerance. nih.gov The interaction with the gut microbiome may also influence the drug's anti-inflammatory and even anti-aging effects. frontiersin.orgnih.gov

Another unconventional mechanism involves the modulation of the cellular redox state. As mentioned earlier, the inhibition of mGPDH by metformin leads to an altered hepatocellular redox state, which reduces the conversion of lactate (B86563) and glycerol (B35011) to glucose. nih.govdroracle.ai This redox-dependent mechanism provides an alternative explanation for metformin's inhibition of hepatic gluconeogenesis that is independent of direct AMPK activation at clinically relevant concentrations. oup.com

Furthermore, research is uncovering the role of metformin in modulating inflammatory pathways and inducing specific forms of cell death. nih.gov For example, in the context of cancer, metformin has been shown to induce autophagy, a cellular self-cleaning process, in esophageal cancer cells, primarily by inhibiting inflammatory signaling pathways. nih.gov These findings highlight the multifaceted ways in which metformin can influence cellular processes beyond its traditional role in metabolic regulation.

Advanced Preclinical Model Development

To better understand the complex mechanisms of metformin and explore its full therapeutic potential, researchers are developing and utilizing more sophisticated preclinical models. These advanced models aim to more accurately recapitulate human physiology and disease states.

One of the most promising developments is the use of organoids . mdpi.comdntb.gov.ua These are three-dimensional cell cultures that mimic the structure and function of specific organs. Intestinal organoids, for example, are being used to study the direct effects of metformin on the gut epithelium and its interaction with pathogens like rotavirus. mdpi.comdntb.gov.ua Studies using intestinal organoids have shown that metformin can protect the intestinal barrier and alleviate inflammation. nih.gov Pancreatic organoids are also being employed to investigate metformin's impact on pancreatic cancer, revealing its ability to suppress tumor growth and reduce cancer stemness. nih.gov

Humanized mouse models represent another significant advancement. These are mice that have been engrafted with human cells, tissues, or genes, making them more relevant for studying human-specific aspects of disease and drug response. While specific examples for metformin research are still emerging, these models hold great promise for investigating the drug's effects on the human immune system and its interaction with human-specific pathogens.

These advanced preclinical models provide powerful tools to dissect the intricate mechanisms of metformin's action in a more physiologically relevant context, bridging the gap between traditional cell culture studies and human clinical trials.

Integration of Multi-Omics Data for Systems-Level Understanding

The advent of high-throughput "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing metformin research. By integrating data from these different molecular levels, scientists can gain a more holistic, systems-level understanding of how metformin affects the body. nih.govnih.gov

Multi-omics approaches are being used to identify biomarkers that can predict a patient's response to metformin and to uncover the complex interplay between genetic factors, metabolic profiles, and the gut microbiome in shaping this response. nih.govnih.gov For instance, metabolomics studies have identified specific metabolites, like 1,5-anhydroglucitol and citrulline, whose levels are altered by metformin treatment and may be associated with its glucose-lowering effects. nih.gov

The integration of genomics and microbiome data is particularly insightful. It is becoming clear that the gut microbiome is a significant factor in metformin's therapeutic efficacy, and multi-omics studies are helping to elucidate the mechanisms behind this interaction. nih.gov By analyzing the genetic makeup of an individual alongside the composition of their gut microbiota and their metabolic response to metformin, researchers aim to move towards a more personalized approach to treatment. nih.gov

This systems-level understanding is crucial for untangling the pleiotropic effects of metformin and for identifying new therapeutic applications. frontiersin.org Integrated analyses can help to uncover the interconnected networks that underlie disease progression and therapeutic responses, paving the way for more effective and tailored interventions. frontiersin.orgbiologists.com

Repurposing Potential Beyond Classical Metabolic Regulation

The growing understanding of metformin's diverse mechanisms of action has fueled significant interest in repurposing this drug for conditions beyond its traditional use in diabetes. nih.govresearchgate.net Extensive research is now focused on its potential in cancer, neurodegenerative diseases, and anti-aging. nih.govnih.govnih.gov

In the realm of oncology , numerous epidemiological studies have suggested that metformin use is associated with a reduced risk of developing various types of cancer and improved outcomes in diabetic patients with cancer. nih.govamegroups.cnmdpi.com Preclinical studies have shown that metformin can inhibit the growth of cancer cells and enhance the efficacy of chemotherapy and radiotherapy. nih.govoncotarget.com Ongoing clinical trials are investigating metformin's potential in the prevention and treatment of cancers such as breast, colorectal, and pancreatic cancer. amegroups.cnoncotarget.com

The neuroprotective effects of metformin are another active area of investigation. nih.govfrontiersin.org Research suggests that metformin may be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease by counteracting processes such as protein hyperphosphorylation, oxidative stress, and neuroinflammation. mdpi.comnih.gov It appears to act on various brain cells, including neurons, astrocytes, and microglia, influencing inflammatory status and glucose metabolism within the brain. nih.gov While some clinical studies have shown a positive association between metformin use and a lower risk of cognitive impairment, the results are not always consistent, highlighting the need for further research. nih.govfrontiersin.org

Perhaps one of the most exciting areas of metformin research is its potential as an anti-aging therapy. nih.govnih.gov Studies in model organisms have shown that metformin can extend lifespan. nih.gov In humans, observational studies suggest that diabetic patients treated with metformin may have a longer life expectancy than non-diabetic individuals. nih.govfagron.com The proposed anti-aging mechanisms of metformin are multifaceted and include its ability to reduce inflammation, promote autophagy, protect against cellular senescence, and reduce DNA damage. fagron.commdpi.com The Targeting Aging with Metformin (TAME) trial, a large-scale clinical study, is currently underway to formally investigate the anti-aging effects of metformin in humans. nih.gov

The exploration of metformin's repurposing potential underscores the remarkable versatility of this drug and holds promise for addressing some of the most significant health challenges of our time.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-carbamimidoyl-1,1-dimethylguanidine
Reactant of Route 2
Reactant of Route 2
2-carbamimidoyl-1,1-dimethylguanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.